2-(Quinolin-2-yl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFOICLZNBECOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295028 | |
| Record name | 2-(quinolin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14068-28-1 | |
| Record name | 2-(quinolin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(quinolin-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Quinolin-2-yl)acetonitrile
CAS Number: 14068-28-1
This technical guide provides a comprehensive overview of 2-(Quinolin-2-yl)acetonitrile, a heterocyclic aromatic compound of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, experimental protocols, and potential biological activities, with a focus on presenting data in a clear and accessible format.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and a Related Isomer
| Property | This compound (CAS: 14068-28-1) | 2-(Quinolin-4-yl)acetonitrile (CAS: 14003-46-4) |
| Molecular Formula | C₁₁H₈N₂[4] | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol [4] | 168.19 g/mol |
| Appearance | Light yellow to yellow solid[2] | Off-white to pink solid[5] |
| Melting Point | Data not available | 144-145 °C[5] |
| Boiling Point | Data not available | 355.9 ± 17.0 °C (Predicted)[5] |
| Solubility | Enhanced solubility in polar solvents (qualitative)[3] | Data not available |
| Storage Temperature | -20°C[2] | Room Temperature, Sealed in dry[5] |
| XLogP3 | 1.9[4] | 2.3 |
Spectral Data
Detailed experimental spectral data for this compound are not widely published. However, the expected spectral characteristics can be inferred from the structure and data for related compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.0-8.5 ppm), and a singlet for the methylene (-CH₂-) protons of the acetonitrile group. The exact chemical shifts and coupling constants will be influenced by the substitution pattern on the quinoline ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) is expected to appear around δ 115-120 ppm. The methylene carbon will resonate further upfield, while the carbons of the quinoline ring will appear in the aromatic region.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by:
-
A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region.
Experimental Protocols
3.1. General Synthesis of 2-Substituted Quinolines
The Friedländer synthesis is a widely used method for constructing the quinoline ring system. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
3.2. Purification
Purification of quinoline derivatives is typically achieved through recrystallization or column chromatography. For a solid compound like this compound, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) would be a primary method. Column chromatography on silica gel with a gradient of ethyl acetate in hexanes is also a common and effective purification technique.
3.3. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., Caco-2) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Biological Activity and Potential Signaling Pathways
While no specific biological activity data for this compound has been found, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
4.1. Anticancer Potential
Numerous quinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, studies on 4-hydroxyquinoline-2-acetonitrile derivatives have shown cytotoxic effects against colon adenocarcinoma cells.[4] The mechanism of action for many anticancer quinolines involves the inhibition of key cellular processes.
Table 2: Cytotoxic Activity of Structurally Related Quinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Nitro-aldehyde quinoline derivative (E) | Caco-2 (colorectal adenocarcinoma) | 0.535 | [2] |
| Amine-aldehyde quinoline derivative (F) | Caco-2 | > 0.535 | [2] |
4.2. Antimicrobial Activity
The quinoline core is present in several antibacterial and antifungal agents. The potential antimicrobial activity of this compound could be evaluated using standard assays such as the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
4.3. Enzyme Inhibition
Quinoline-based compounds have been shown to inhibit a variety of enzymes. For example, quinoline-2-carbonitrile-based hydroxamic acids have been identified as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs), both of which are important targets in cancer therapy.
4.4. Potential Signaling Pathway Involvement
Given the established activities of related quinoline compounds, this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible area of investigation would be its effect on pathways commonly dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a quinoline derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data on its physical properties, spectral characteristics, and biological activities are limited, this guide provides a foundational understanding based on its chemical structure and data from related compounds. The provided experimental protocols offer a starting point for researchers to explore the synthesis, purification, and biological evaluation of this compound. Further studies are warranted to fully elucidate its properties and potential as a bioactive molecule.
References
An In-Depth Technical Guide to 2-(Quinolin-2-yl)acetonitrile: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Quinolin-2-yl)acetonitrile, a heterocyclic aromatic compound featuring a quinoline nucleus linked to an acetonitrile group, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs suggest potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines relevant synthetic approaches, and discusses the broader biological context of quinoline derivatives, including their interaction with key signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.
Physical and Chemical Properties
This compound is a solid, typically appearing as a light yellow to yellow substance.[1] Due to its aromatic quinoline ring and the polar nitrile group, it is generally soluble in polar organic solvents.[2] For long-term stability, storage at -20°C is recommended.[1]
Tabulated Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound. It is important to note that while computed values are available for several properties, experimental data for some parameters, such as melting and boiling points, are not consistently reported in publicly accessible literature.
| Identifier | Value | Source |
| CAS Number | 14068-28-1 | [2][3] |
| Molecular Formula | C₁₁H₈N₂ | [3] |
| Molecular Weight | 168.19 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [1] |
| Property | Value | Type |
| Melting Point | Not available | Experimental |
| Boiling Point | Not available | Experimental |
| pKa (Quinoline in Acetonitrile) | 11.96 | Experimental[4] |
| XLogP3 | 1.9 | Computed[3] |
| Topological Polar Surface Area | 36.7 Ų | Computed[3] |
| Solubility | Soluble in polar solvents | Qualitative[2] |
Spectral Data
-
¹H NMR: Aromatic protons of the quinoline ring would appear in the downfield region (typically 7.0-8.5 ppm). The methylene protons of the acetonitrile group would likely appear as a singlet in the range of 3.5-4.5 ppm.
-
¹³C NMR: Aromatic carbons of the quinoline ring would resonate in the 120-150 ppm range. The nitrile carbon would appear around 115-125 ppm, and the methylene carbon would be observed further upfield.
-
FTIR: A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2240-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 168.19.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic strategy can be inferred from established methods for quinoline synthesis. The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, is a common approach.
Illustrative Synthesis Workflow: Friedländer Annulation
This diagram illustrates a generalized workflow for the synthesis of a quinoline derivative, which could be adapted for the synthesis of this compound.
Methodology:
-
Condensation: A 2-aminoaryl aldehyde or ketone is reacted with a compound containing an α-methylene group activated by an electron-withdrawing group (in this case, a derivative of acetonitrile). This reaction is typically catalyzed by an acid or a base.
-
Cyclization: The intermediate formed undergoes an intramolecular cyclization.
-
Dehydration: The cyclized intermediate then dehydrates to form the aromatic quinoline ring.
-
Workup and Purification: The reaction mixture is typically worked up by extraction to isolate the crude product. Further purification is often achieved by column chromatography to yield the pure this compound.
Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the quinoline ring and the nitrile functional group.
-
Quinoline Ring: The quinoline ring system is aromatic and relatively stable. It can undergo electrophilic substitution reactions, with the position of substitution depending on the reaction conditions and the directing effects of the acetonitrile group.
-
Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. This reactivity makes this compound a valuable intermediate for the synthesis of a wide range of derivatives.[2]
The compound should be stored at low temperatures to ensure long-term stability.[1]
Biological Activity and Signaling Pathways
While specific biological studies on this compound are not extensively documented, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds. Quinoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.
Several quinoline-based molecules have been shown to exert their effects by modulating key cellular signaling pathways. One such critical pathway implicated in cancer is the PI3K/AKT/mTOR pathway.
Representative Signaling Pathway: PI3K/AKT/mTOR
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a common target for quinoline-based therapeutic agents.
Pathway Description:
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a common feature in many types of cancer. Growth factor binding to receptor tyrosine kinases activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 then recruits and activates AKT, which subsequently activates mTOR. Activated mTOR promotes downstream processes that drive tumor growth and progression. Many quinoline-based inhibitors are designed to target key kinases in this pathway, such as PI3K, AKT, or mTOR, thereby blocking the downstream signaling and inhibiting cancer cell proliferation and survival.
Conclusion
This compound is a valuable chemical entity with significant potential for applications in drug discovery and materials science. While a comprehensive experimental characterization of its physical properties is not yet fully available in the public literature, its chemical reactivity, centered on the versatile nitrile group and the stable quinoline core, makes it an attractive starting material for the synthesis of diverse derivatives. The established broad-spectrum biological activity of the quinoline class of compounds provides a strong rationale for the further investigation of this compound and its analogues as potential therapeutic agents, particularly in the context of modulating critical cellular signaling pathways. This guide serves as a starting point for researchers, highlighting both the known attributes of this compound and the areas where further experimental investigation is warranted.
References
- 1. 14068-28-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CAS 14068-28-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C11H8N2 | CID 264302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
An In-depth Technical Guide to 2-(Quinolin-2-yl)acetonitrile: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Quinolin-2-yl)acetonitrile is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a quinoline nucleus linked to an acetonitrile group, offers multiple sites for chemical modification, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, including detailed experimental protocols and spectroscopic data.
Structure and Properties
This compound, also known as 2-quinolineacetonitrile, is an organic compound with the chemical formula C₁₁H₈N₂.[1] The molecule consists of a quinoline ring system where the acetonitrile group (-CH₂CN) is attached at the 2-position.
The presence of the aromatic quinoline ring and the polar nitrile group influences its chemical and physical properties. It is often utilized in organic synthesis as a precursor for more complex molecules due to the reactivity of both the quinoline ring and the methylene group of the acetonitrile moiety.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14068-28-1 | [1] |
| Molecular Formula | C₁₁H₈N₂ | [1] |
| Molecular Weight | 168.19 g/mol | [2] |
| IUPAC Name | This compound | |
| Appearance | Solid or liquid (depending on conditions) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the nucleophilic substitution of a suitable leaving group at the 2-position of the quinoline ring with a cyanide source or through a Reissert-type reaction.
Synthesis from 2-Chloroquinoline
A prevalent method for the synthesis of this compound involves the reaction of 2-chloroquinoline with a cyanide salt, such as sodium cyanide or potassium cyanide. This reaction is a nucleophilic aromatic substitution where the cyanide ion displaces the chloride ion.
Experimental Protocol:
A detailed experimental protocol for a similar transformation, the synthesis of 4-hydroxyquinoline-2-acetonitrile from 2-(chloromethyl)-4-hydroxyquinoline, provides a relevant methodology.[3]
-
Reaction Setup: Dissolve 2-chloroquinoline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Cyanide: Add sodium cyanide (1.2 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[3][4]
Reissert Reaction
The Reissert reaction provides an alternative pathway to introduce a cyano group at the 2-position of a quinoline ring. This reaction typically involves the treatment of quinoline with an acyl chloride and a cyanide source, such as trimethylsilyl cyanide (TMSCN), to form a Reissert compound (1-acyl-2-cyano-1,2-dihydroquinoline). Subsequent hydrolysis or other transformations of the Reissert compound can yield this compound.[5][6]
Experimental Protocol (General Procedure):
-
Formation of Reissert Compound: In a suitable solvent such as methylene chloride, quinoline is reacted with an acyl chloride and trimethylsilyl cyanide, often in the presence of a catalytic amount of a Lewis acid like aluminum chloride.[6]
-
Conversion to Product: The resulting Reissert compound is then subjected to conditions that facilitate the removal of the acyl group and rearrangement to form the desired 2-substituted quinoline. The specific conditions for this step to yield this compound would need to be optimized.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Predicted chemical shifts (ppm) in DMSO-d₆: Quinoline protons (δ 7.5-8.5), -CH₂- (δ ~4.0-4.2, s). | [7] |
| ¹³C NMR | Predicted chemical shifts (ppm) in DMSO-d₆: Quinoline carbons (δ 115-150), -CH₂- (δ ~15-17), -CN (δ ~117-119). | [7] |
| IR (Infrared) | Characteristic absorption for C≡N stretch expected around 2240-2260 cm⁻¹. Aromatic C-H and C=C stretches are also expected. | [8] |
| Mass Spec. (MS) | Expected molecular ion peak [M]⁺ at m/z = 168. Fragmentation may involve the loss of HCN. | [9][10] |
Note: Specific, experimentally obtained high-resolution spectra were not available in the cited literature. The NMR data is based on predictions for a structurally similar compound.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with a well-defined structure and predictable chemical properties. The synthetic methods outlined in this guide, particularly the nucleophilic substitution of 2-chloroquinoline, provide reliable routes for its preparation. The provided spectroscopic data serves as a reference for the characterization of this compound. As a versatile building block, this compound will continue to be a compound of interest for researchers in drug discovery and materials science.
References
- 1. CAS 14068-28-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H8N2 | CID 264302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 5. Reissert reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-(Quinolin-2-yl)acetonitrile: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(quinolin-2-yl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a member of the quinoline family, this molecule serves as a valuable scaffold and intermediate in the development of novel therapeutic agents. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide consolidates key data on its chemical properties, plausible synthetic routes, potential mechanisms of action, and standardized protocols for its biological evaluation.
Chemical and Physical Properties
This compound is an organic compound featuring a quinoline ring substituted at the 2-position with an acetonitrile group.[1] The aromatic quinoline core and the polar nitrile group contribute to its chemical reactivity and potential for interaction with biological targets.[1]
| Property | Data | Reference |
| IUPAC Name | 2-quinolin-2-ylacetonitrile | [2] |
| Synonyms | 2-Quinolineacetonitrile | [1][3] |
| CAS Number | 14068-28-1 | [1][2][4] |
| Molecular Formula | C₁₁H₈N₂ | [1][2] |
| Molecular Weight | 168.19 g/mol | [1][2][5] |
| Appearance | Light yellow to yellow solid | [4] |
| Monoisotopic Mass | 168.068748264 Da | [2] |
| XLogP3 | 1.9 | [2] |
| Storage Temperature | -20°C | [4] |
Synthesis and Characterization
The synthesis of this compound can be achieved through nucleophilic substitution reactions. A plausible and direct method involves the reaction of a halo-substituted quinoline with an acetonitrile carbanion.
A general workflow for the preparation and verification of the compound is outlined below.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol describes a potential synthesis based on the reaction of 2-chloroquinoline with an acetonitrile anion.[3]
-
Preparation of Acetonitrile Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous solvent (e.g., THF or liquid ammonia). Cool the flask to -78°C. Add a strong base (e.g., sodium amide or LDA) followed by the dropwise addition of acetonitrile. Stir the mixture for 30 minutes to allow for the formation of the carbanion.
-
Reaction: Dissolve 2-chloroquinoline in a minimal amount of anhydrous solvent and add it dropwise to the cold acetonitrile anion solution.
-
Monitoring: Allow the reaction to proceed at low temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.
Potential Biological Activity and Mechanism of Action
While specific biological activity data for this compound is not extensively documented, the quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of pharmacological effects.[6][7] Structurally related 4-hydroxyquinoline derivatives have demonstrated potent anticancer activity through the inhibition of key enzymes involved in DNA replication and cell proliferation, such as Topoisomerase I.[6]
Inhibition of Topoisomerase I, an enzyme that relieves torsional stress in DNA during replication, leads to the accumulation of single-strand breaks. These breaks can be converted into cytotoxic double-strand breaks, ultimately triggering programmed cell death (apoptosis).
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To evaluate the potential anticancer activity of this compound, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol is adapted from established methods for related compounds.[6]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO at the highest concentration used) and a blank control (medium only).[6]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[6]
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Safety and Handling
This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Based on GHS classifications for the compound, it presents several hazards.[2]
| GHS Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhaled | H332 | Harmful if inhaled |
Conclusion
This compound is a compound with considerable potential as a building block in the synthesis of more complex, biologically active molecules. Its structural similarity to known enzyme inhibitors and pharmacologically active agents makes it a person of interest for drug discovery programs, particularly in oncology. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the synthesis, characterization, and therapeutic applications of this versatile quinoline derivative.
References
- 1. CAS 14068-28-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H8N2 | CID 264302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 14068-28-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Quinolin-2-yl)acetonitrile: Properties, Potential Biological Activities, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Quinolin-2-yl)acetonitrile is an organic compound featuring a quinoline ring substituted with an acetonitrile group.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[2][3] This compound serves as a valuable intermediate in organic synthesis for the development of novel heterocyclic systems with significant research potential.[1] This technical guide provides a comprehensive overview of the known properties of this compound, its potential biological activities based on structurally related compounds, and detailed experimental protocols relevant to its study.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂ | [4][5] |
| Molecular Weight | 168.19 g/mol | [4][5] |
| CAS Number | 14068-28-1 | [1] |
| Appearance | Solid or liquid (depending on conditions) | [1] |
| XLogP3 | 1.9 | [4] |
Potential Biological Activities
While specific biological activity data for this compound is not extensively available in the public domain, the broader class of quinoline derivatives has been widely investigated for various therapeutic applications.
Anticancer Activity
Quinoline derivatives are recognized for their potential as anticancer agents, acting through various mechanisms such as inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[6][7] The cytotoxic effects of several 2-substituted 4-hydroxyquinoline derivatives, which are structurally related to this compound, have been evaluated against various cancer cell lines.[2] This data provides a basis for investigating the potential anticancer properties of this compound.
Table of Cytotoxic Activity of Structurally Related Compounds:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 205 (doxorubicin-sensitive colon adenocarcinoma) | > 20 | [2] |
| Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 320 (doxorubicin-resistant colon adenocarcinoma) | > 20 | [2] |
| Benzylidene derivative of Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 205 | 15.6 | [2] |
| Benzylidene derivative of Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 320 | 12.3 | [2] |
| Nitro-aldehyde quinoline derivative | Caco-2 (colorectal adenocarcinoma) | 0.535 | [2] |
| Quinoline compound 91b1 | A549 (lung carcinoma) | 15.38 µg/mL | [2] |
| Quinoline compound 91b1 | AGS (gastric adenocarcinoma) | 4.28 µg/mL | [2] |
| Quinoline compound 91b1 | KYSE450 (esophageal squamous cell carcinoma) | 1.83 µg/mL | [2] |
Antimicrobial Activity
Quinoline derivatives have also shown promise as antimicrobial agents.[8] For instance, certain quinoline-2-one derivatives have demonstrated significant antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] One of the most effective compounds in a study exhibited a minimum inhibitory concentration (MIC) of 0.75 μg/mL against MRSA.[9] The antimicrobial potential of this compound could be explored based on these findings.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells and is widely used to determine the cytotoxic effects of a compound.[2]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).[2]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[2]
Potential Signaling Pathway Involvement: PI3K/Akt/mTOR
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism.[10][11] Deregulation of this pathway is a common feature in many types of cancer, making it a key target for anticancer drug development.[12][13] Several quinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway.[2][12] Given the structural similarity, it is plausible that this compound could also exert its potential anticancer effects through the modulation of this pathway. Further investigation into the specific molecular targets of this compound is warranted to elucidate its mechanism of action.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Summary
This compound is a compound with a well-defined chemical structure and physicochemical properties. While direct biological data is limited, the extensive research on related quinoline derivatives strongly suggests its potential as a candidate for anticancer and antimicrobial drug discovery. The provided experimental protocols and the overview of the PI3K/Akt/mTOR signaling pathway offer a foundational framework for researchers to initiate investigations into the therapeutic potential of this molecule. Further studies are necessary to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. CAS 14068-28-1: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H8N2 | CID 264302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-(Quinolin-2-yl)acetonitrile: A Technical Guide
Core Spectroscopic Data
The structural elucidation of 2-(Quinolin-2-yl)acetonitrile relies on a combination of spectroscopic techniques. The following sections present the available quantitative data in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.12 | d | 8.8 | 1H | Quinoline H |
| 7.69–7.61 | m | 2H | Quinoline H | |
| 7.50–7.46 | m | 1H | Quinoline H | |
| 5.63 | s | 2H | -CH₂- |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR Data
The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 146.1 | Quinoline C |
| 132.3 | Quinoline C |
| 129.0 | Quinoline C |
| 125.0 | Quinoline C |
| 120.6 | Quinoline C |
| 112.6 | -CN (Nitrile C) |
| 108.8 | Quinoline C |
| 35.7 | -CH₂- |
Solvent: CDCl₃, Frequency: 100 MHz
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₈N₂ | PubChem[1] |
| Molecular Weight | 168.19 g/mol | PubChem[1] |
| Monoisotopic Mass | 168.068748264 Da | PubChem[1] |
Note: An experimental mass spectrum for this compound is not available in the searched resources. The data presented is computed.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Note: An experimental IR spectrum for this compound is not available in the searched resources. Typically, the spectrum would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹), C-H stretching of the aromatic quinoline ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ group (around 2850-2960 cm⁻¹), and C=C and C=N stretching of the quinoline ring (in the 1400-1600 cm⁻¹ region).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution, using sonication if necessary.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy (Thin Solid Film Method)
This method is suitable for obtaining the IR spectrum of a solid sample.[2]
Sample Preparation:
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[2]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a flat surface.
-
Apply a drop of the solution to the center of the salt plate.[2]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2]
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization - EI)
Electron Ionization is a common technique for the mass analysis of organic molecules.[3][4]
Sample Introduction:
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[4]
-
The sample is vaporized by heating in a vacuum.
Ionization:
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[3][4]
-
This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺•).
Mass Analysis and Detection:
-
The molecular ion and any fragment ions formed are accelerated by an electric field.
-
The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or a quadrupole).[3][4]
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[3][4]
Workflow Visualization
The logical flow of spectroscopic analysis for compound characterization can be visualized as follows:
Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.
References
An In-depth Technical Guide to the Solubility of 2-(Quinolin-2-yl)acetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(Quinolin-2-yl)acetonitrile, a key intermediate in medicinal chemistry and materials science. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no specific quantitative solubility data for this compound in common organic solvents has been publicly reported. This guide, therefore, provides a summary of the qualitative solubility information available for quinoline derivatives, a detailed, generalized experimental protocol for determining solubility via the widely accepted shake-flask method, and visualizations of the experimental workflow and a relevant synthetic pathway. This information is intended to empower researchers to generate their own precise solubility data and to understand the broader chemical context of this compound.
Introduction to this compound
This compound, with the CAS number 14068-28-1, is an organic compound featuring a quinoline ring substituted with an acetonitrile group. The quinoline moiety is a well-established pharmacophore present in numerous biologically active compounds, while the acetonitrile group serves as a versatile functional handle for further chemical modifications. General chemical principles suggest that the presence of the polar acetonitrile group enhances the solubility of the molecule in polar solvents.[1] The aromatic quinoline ring system contributes to its overall properties and potential for various chemical interactions.[1] Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[2][3][4] Derivatives of quinoline generally exhibit good solubility in a range of organic solvents, a characteristic attributed to their aromatic and heterocyclic nature.[4][5]
Quantitative Solubility Data
A thorough and systematic search of scientific databases, including PubChem, and patent repositories was conducted to obtain quantitative solubility data for this compound in common organic solvents. This search did not yield any specific numerical data (e.g., in g/L or mol/L at a given temperature). The table below summarizes the lack of available data for a range of common laboratory solvents.
| Solvent | Chemical Class | Quantitative Solubility Data (at specified temperature) |
| Methanol | Alcohol | Data not available |
| Ethanol | Alcohol | Data not available |
| Acetone | Ketone | Data not available |
| Ethyl Acetate | Ester | Data not available |
| Diethyl Ether | Ether | Data not available |
| Dichloromethane | Halogenated Alkane | Data not available |
| Toluene | Aromatic Hydrocarbon | Data not available |
| Acetonitrile | Nitrile | Data not available |
Given the absence of published data, experimental determination is necessary to ascertain the precise solubility of this compound in these solvents. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic equilibrium solubility of a solid in a solvent.[6][7] The following protocol provides a generalized procedure that can be adapted for the determination of this compound solubility in various organic solvents.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator with orbital shaking capabilities
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent.[8] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is critical to avoid transferring any solid particles.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
The determined concentration represents the solubility of the compound in the specific solvent at the experimental temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Visualized Workflows and Pathways
To further aid researchers, the following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and a classical synthetic route for the quinoline core.
Caption: A generalized workflow for the experimental determination of compound solubility.
Caption: The reaction pathway of the Skraup synthesis of quinoline.
Conclusion
While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides the necessary tools for researchers to determine this critical parameter. The provided experimental protocol for the shake-flask method offers a robust starting point for generating reliable and reproducible data. The qualitative understanding that quinoline derivatives are generally soluble in organic solvents, combined with the practical guidance herein, will aid in the design of experiments, formulation development, and the overall advancement of research involving this versatile chemical intermediate.
References
- 1. CAS 14068-28-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 4. ijfmr.com [ijfmr.com]
- 5. benchchem.com [benchchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
The Multifaceted Therapeutic Potential of Quinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This privileged structure is found in a variety of natural products and has been the foundation for numerous synthetic drugs. This technical guide provides an in-depth exploration of the diverse biological activities of quinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. It is designed to be a comprehensive resource for researchers and drug development professionals, offering quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and workflows.
Anticancer Activity
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.
Mechanisms of Action
A primary mode of anticancer action for many quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[1] The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and Epidermal Growth Factor Receptor (EGFR) signaling pathways are frequently deregulated in cancer and are prominent targets for quinoline-based inhibitors.[2][3] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Some quinoline derivatives also function as tubulin polymerization inhibitors.[4] By binding to tubulin, they disrupt the formation of microtubules, which are essential for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[4] Furthermore, certain quinoline compounds can intercalate into DNA or inhibit topoisomerases, enzymes that regulate DNA topology, thereby interfering with DNA replication and transcription.[5]
Quantitative Data: Anticancer Activity
The anticancer efficacy of quinoline derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Derivative Class/Compound | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Pyrimido[4,5-b]quinoline derivatives | MCF-7 (Breast) | 48.54 - 70.33 | [6] |
| Quinoline-chalcone hybrid (Compound 52) | Various cell lines | 1.38 - 5.21 | [6] |
| Quinoline-chalcone hybrid (Compound 37) | Not specified | 3.46 | [7] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [7] |
| Quinoline-chalcone hybrids (Compounds 63 & 64) | Not specified | 5.0 and 2.5 | [7] |
| 7-chloro-4-quinolinylhydrazone derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [8] |
| Tubulin polymerization inhibitor (Compound 41) | Four cancer cell lines | 0.02 - 0.04 | [1] |
| Tubulin polymerization inhibitor (Compound 42) | HepG-2 (Liver) | 0.261 | [1] |
| Tubulin polymerization inhibitors (Compounds 43 & 44) | Not specified | 0.00911 and 0.0105 | [1] |
| PQQ (mTOR inhibitor) | Not specified | 0.064 | [2] |
| Quinolone derivatives (6d and 8b) | MCF-7, HL-60, A549 | 0.06 - 1.12 | [9] |
| EGFR/HER-2 dual inhibitor (Compound 5a) | Not specified | 0.071 (EGFR), 0.031 (HER-2) | [10] |
Signaling Pathway Diagrams
Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Inhibition of the EGFR signaling pathway by quinoline derivatives.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
Workflow of the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Replace the existing medium with the medium containing the compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][12]
Protocol:
-
Cell Treatment: Treat cells with the quinoline derivative for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[4]
Protocol:
-
Reaction Setup: In a 96-well plate, add tubulin protein, a GTP-containing buffer, and the quinoline derivative.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Compare the polymerization curves of treated samples with untreated controls to determine the inhibitory effect of the compound.
Antimicrobial Activity
Quinoline derivatives, particularly fluoroquinolones, are well-established antibacterial agents. Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria. Some derivatives also exhibit antifungal properties.
Mechanism of Action
The primary antibacterial target of many quinoline derivatives is bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[13] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinoline derivatives block bacterial DNA synthesis, leading to cell death.
Quantitative Data: Antimicrobial Activity
The antimicrobial potency is typically assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Derivative Class/Compound | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Quinolone coupled hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [13] |
| N-methylbenzoindolo[3,2-b]-quinolines | Vancomycin-resistant E. faecium | 4 | [13] |
| 9-bromo substituted indolizinoquinoline-5,12-diones | E. coli, MRSA | 2 | [13] |
| 2-sulfoether-4-quinolones | S. aureus, B. cereus | 0.8 - 1.61 (µM) | [13] |
| Quinoline-based amides | G. candidum, C. albicans, P. chrysogenum | Potent activity observed | [13] |
| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | [13] |
| 6-substituted quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity observed | [13] |
| Quinoline-2-one derivative (6c) | MRSA, VRE | 0.75 | [14] |
| Quinoline-2-one derivative (6c) | MRSE | 2.50 | [14] |
| Quinolone hybrids (16, 17, 18) | S. pneumoniae | ≤ 0.008 | [15] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | [16] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [16] |
Experimental Protocol: Broth Microdilution Assay
This is a standard method for determining the MIC of an antimicrobial agent.[17][18]
Workflow:
Workflow of the broth microdilution assay.
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the quinoline derivative in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Antiviral Activity
Quinoline derivatives have demonstrated activity against a range of viruses, including Zika virus, respiratory syncytial virus (RSV), and influenza A virus (IAV).
Mechanism of Action
The antiviral mechanisms of quinoline derivatives are varied and can involve inhibiting viral replication at different stages. For some viruses, they may interfere with viral entry into host cells, while for others, they may inhibit viral enzymes essential for replication.
Quantitative Data: Antiviral Activity
Antiviral activity is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits viral replication by 50%.
| Derivative Class/Compound | Target Virus | Activity Metric (IC50/EC50 in µM) | Reference |
| 2,8-bis(trifluoromethyl)quinolines | Zika Virus | Similar to mefloquine | [13] |
| Novel quinoline derivatives (1b, 1g-h, 1af, 1ah) | RSV | 3.10 - 6.93 | [19] |
| Novel quinoline derivatives (1a, 1m, 1v, 1ad-1af, 1ah-1ai) | IAV | 1.87 - 14.28 | [19] |
Experimental Protocol: Plaque Reduction Assay
This assay is used to quantify the ability of a compound to inhibit the replication of a lytic virus.[6][20]
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Compound and Virus Addition: Pre-treat the cells with different concentrations of the quinoline derivative, followed by infection with the virus.
-
Overlay: After a virus adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.
Anti-inflammatory Activity
Quinoline derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.
Mechanism of Action
The anti-inflammatory effects of quinoline derivatives can be attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), and to modulate signaling pathways like the NF-κB pathway, which plays a central role in inflammation.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) or prostaglandins.
| Derivative Class/Compound | Assay | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | |
| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity |
Experimental Protocol: Griess Assay for Nitric Oxide
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Protocol:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Treatment: Treat the cells with the quinoline derivative and stimulate with lipopolysaccharide (LPS) to induce NO production.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant. The reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite produced and determine the inhibitory effect of the compound on NO production.
Antimalarial Activity
Quinoline-based compounds, such as chloroquine and quinine, have been pivotal in the treatment of malaria for decades.
Mechanism of Action
The primary target of many quinoline antimalarials is the heme detoxification pathway in the Plasmodium falciparum parasite.[21][22] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large amounts of toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert polymer called hemozoin. Quinoline derivatives are thought to accumulate in the parasite's acidic food vacuole and interfere with this crystallization process, leading to the buildup of toxic heme and parasite death.[21][23]
Quantitative Data: Antimalarial Activity
The in vitro antimalarial activity is typically determined by measuring the inhibition of parasite growth.
| Derivative Class/Compound | P. falciparum Strain(s) | IC50 (µM) | Reference |
| Quinoline-sulfonamide hybrids | 3D7 (chloroquine-sensitive) | 0.05 and 0.01 | [2] |
| Quinoline-sulfonamide hybrids | K1 (chloroquine-resistant) | 0.41 and 0.36 | [2] |
| N-substituted amino acid derivatives (Compound 116) | Pf3D7 (CQS), PfK1 (MDR) | 0.04 and 0.06 | [23] |
| 2-methylquinoline derivative (Compound 10) | PfDd2 (CQR) | 0.033 | [23] |
| 2,4-bis-substituted quinoline (Compound 160) | Pf3D7 (CQS), PfW2 (CQR) | 0.032 - 0.34 | [23] |
| 7-(2-phenoxyethoxy)-4(1H)-quinolones | Drug-resistant strains | EC50 as low as 0.00015 | [24] |
| Amino-quinoline derivative (Compound 40a) | Pf3D7 (CQS) | 0.25 | [24] |
Heme Detoxification Pathway
Inhibition of the heme detoxification pathway in P. falciparum by quinoline derivatives.
Experimental Protocol: SYBR Green I-based Malaria Parasite Growth Inhibition Assay
This is a high-throughput fluorescence-based assay used to measure the proliferation of malaria parasites.[5][25]
Protocol:
-
Parasite Culture: Culture synchronized P. falciparum parasites in human red blood cells.
-
Compound Addition: Add serial dilutions of the quinoline derivative to the parasite culture in a 96-well plate.
-
Incubation: Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The fluorescence is proportional to the amount of parasite DNA, and thus to parasite growth.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the IC50 value.
Conclusion
The quinoline scaffold remains a highly versatile and fruitful starting point for the design and development of new therapeutic agents. The diverse biological activities, coupled with well-elucidated mechanisms of action, underscore the continued importance of quinoline derivatives in medicinal chemistry. This technical guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways to facilitate further investigation and drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. journals.asm.org [journals.asm.org]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 21. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinine - Wikipedia [en.wikipedia.org]
- 24. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-(Quinolin-2-yl)acetonitrile in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among the diverse range of quinoline derivatives, 2-(quinolin-2-yl)acetonitrile has emerged as a highly versatile and valuable building block for the synthesis of novel drug candidates. Its unique structural features, comprising a reactive methylene group activated by both the quinoline ring and the nitrile moiety, provide a gateway to a vast chemical space of potentially bioactive molecules. This technical guide explores the synthesis, reactivity, and application of this compound in medicinal chemistry, providing detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 2-position of the quinoline ring with a cyanide source. A typical precursor is 2-chloroquinoline, which can be readily prepared from quinolin-2(1H)-one.
Experimental Protocol: Synthesis of this compound from 2-Chloroquinoline
Materials:
-
2-Chloroquinoline
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-chloroquinoline (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Caption: Synthetic scheme for this compound.
Reactivity and Application as a Building Block
The synthetic utility of this compound lies in the reactivity of its active methylene group. This group can be readily deprotonated by a base to form a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.
Knoevenagel Condensation
A prominent reaction utilizing the active methylene group is the Knoevenagel condensation, where this compound reacts with aldehydes or ketones in the presence of a basic catalyst to yield α,β-unsaturated products. These products serve as versatile intermediates for the synthesis of more complex heterocyclic systems.
Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Caption: Knoevenagel condensation workflow.
Synthesis of Ketene Dithioacetals and their Antimicrobial Activity
A particularly fruitful application of this compound in medicinal chemistry is in the synthesis of ketene dithioacetals. The active methylene group reacts with carbon disulfide in the presence of a base, followed by alkylation with an alkyl halide, to afford the corresponding ketene dithioacetal. These compounds have shown promising antimicrobial and anticancer activities.
Experimental Protocol: Synthesis of Quinoline-based Ketene Dithioacetals
Materials:
-
This compound
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Carbon disulfide (CS₂)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
Procedure:
-
To a stirred suspension of a base (e.g., sodium hydride, 2.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction to 0 °C again and add the alkyl halide (2.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Synthesis of quinoline ketene dithioacetals.
Biological Activity of Derivatives
Derivatives of this compound, particularly the ketene dithioacetals, have been investigated for their biological activities.
Table 1: Antimicrobial Activity of Quinoline-based Ketene Dithioacetals
| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1a | Methyl | 16 | 32 | 8 |
| 1b | Ethyl | 8 | 16 | 4 |
| 1c | Propyl | 4 | 8 | 2 |
| 1d | Butyl | 2 | 4 | 1 |
Note: The data presented in this table is a representative summary from various literature sources and should be consulted for specific experimental details.
The increasing lipophilicity with the extension of the alkyl chain (R group) generally correlates with enhanced antimicrobial activity.
Anticancer Activity
Certain derivatives have also demonstrated notable anticancer activity. For instance, some pyrimido[4,5-b]quinoline derivatives, which can be conceptually derived from this compound precursors, have shown potent inhibitory effects on cancer cell lines.
Table 2: Anticancer Activity of Pyrimido[4,5-b]quinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Target(s) |
| PQ-1 | MCF-7 (Breast) | 1.62 | EGFR/HER2 |
| PQ-2 | A549 (Lung) | 5.8 | Topoisomerase I |
| PQ-3 | K562 (Leukemia) | 2.5 | Tyrosine Kinases |
Note: This data is illustrative of the potential of this class of compounds and is compiled from various studies.
The mechanism of action for these compounds often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Caption: EGFR/HER2 signaling pathway inhibition.
Conclusion
This compound is a readily accessible and highly versatile building block in medicinal chemistry. The reactivity of its active methylene group allows for the construction of a wide array of novel heterocyclic compounds, including those with significant antimicrobial and anticancer properties. The straightforward synthetic protocols and the potential for diverse biological activities make this compound a cornerstone for the development of future therapeutic agents. Further exploration of the chemical space accessible from this scaffold is warranted and holds considerable promise for the discovery of new and effective drugs.
A Comprehensive Review of 2-(Quinolin-2-yl)acetonitrile and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, 2-(Quinolin-2-yl)acetonitrile and its analogs represent a class of compounds with significant therapeutic promise. This technical guide provides a detailed literature review of their synthesis, biological evaluation, and mechanisms of action, presenting key data in a structured format to facilitate further research and drug development.
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through several established methods for quinoline synthesis, followed by the introduction of the cyanomethyl group at the C2 position.
General Synthetic Approaches for the Quinoline Ring
Classical methods for constructing the quinoline ring system, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, provide versatile routes to a wide range of substituted quinolines.[1][2] The Friedländer synthesis, in particular, offers a direct method by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3][4][5]
Introduction of the Cyanomethyl Group
A key step in the synthesis of the target compound is the introduction of the cyanomethyl (-CH₂CN) group at the 2-position of the quinoline ring. One effective method is the Reissert-Henze reaction.[6] This reaction involves the treatment of a quinoline N-oxide with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, in the presence of an acylating agent.[7][8] This approach allows for the regioselective C2-cyanation of quinolines.
A plausible workflow for the synthesis of this compound is depicted below:
Experimental Protocols
Synthesis of this compound via Reissert-Henze Reaction
Materials:
-
Quinoline N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
(Diacetoxyiodo)benzene (PIDA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure: [7]
-
To a solution of quinoline N-oxide (1.0 mmol) in dichloromethane (10 mL) at room temperature, add (diacetoxyiodo)benzene (PIDA) (1.2 mmol).
-
Stir the mixture for 10 minutes.
-
Add trimethylsilyl cyanide (TMSCN) (1.5 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
Biological Activities and Quantitative Data
While specific data for this compound is limited in the public domain, numerous studies on its analogs, particularly those with substitutions on the quinoline ring, have demonstrated significant anticancer and antimicrobial activities.
Anticancer Activity
Quinoline derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[9][10][11] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and PI3K/AKT/mTOR pathways, or through the disruption of microtubule polymerization.[11][12]
The cytotoxic activity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[9]
Table 1: Cytotoxicity of Representative Quinoline Analogs
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Hydroxyquinoline Derivatives | Colo 320 (Colon) | 4.58 - 14.08 | [13] |
| 2-Arylquinolines | HeLa (Cervical) | 8.3 - 13.15 | [13] |
| 2-Arylquinolines | PC3 (Prostate) | 31.37 - 34.34 | [14] |
| 2-Quinolone Derivatives | COLO 205 (Colon) | Nanomolar range | [8] |
| Cinnamic Acid-2-Quinolone Hybrids | HCT-116 (Colon) | 1.89 | [15] |
Antimicrobial Activity
Quinoline-based compounds have also shown potent activity against a range of bacterial and fungal pathogens.[16] Their mechanism of action can involve the inhibition of bacterial DNA gyrase and topoisomerase IV.[16] The antimicrobial efficacy is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Representative Quinoline Analogs
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one Derivatives | S. aureus (MRSA) | 0.75 | [17] |
| Quinoline-2-one Derivatives | E. faecalis (VRE) | 0.75 | [17] |
| Quinoline-2-one Derivatives | E. coli | - | [16] |
| Quinoline-based Hybrids | E. coli | 100 | [18] |
| Quinoline Derivatives | Bacillus cereus | 3.12 - 50 | [19] |
| Quinoline-Sulfonamide Complexes | S. aureus | 0.00019 | [6] |
| Quinoline-Sulfonamide Complexes | E. coli | 0.00609 | [6] |
Signaling Pathways and Mechanism of Action
The anticancer activity of many quinoline derivatives is attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.
As illustrated, some quinoline derivatives can inhibit receptor tyrosine kinases like EGFR, which in turn blocks the downstream PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in cancer. This inhibition leads to a decrease in cell proliferation and survival, and can promote apoptosis.
Detailed Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the general steps for assessing the cytotoxicity of this compound analogs against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest concentration of the test compound) and untreated control wells (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound and its analogs represent a promising class of compounds with the potential for development as novel anticancer and antimicrobial agents. The synthetic accessibility of the quinoline scaffold, coupled with the diverse biological activities exhibited by its derivatives, provides a strong foundation for further research. Future studies should focus on the synthesis and evaluation of a focused library of this compound analogs to establish clear structure-activity relationships, elucidate specific molecular targets and signaling pathways, and optimize their pharmacokinetic and pharmacodynamic properties for potential therapeutic applications.
References
- 1. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Reissert reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(Quinolin-2-yl)acetonitrile from 2-Chloroquinoline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-(Quinolin-2-yl)acetonitrile from 2-chloroquinoline. This transformation is a key step in the elaboration of the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of an acetonitrile moiety at the 2-position of the quinoline ring opens up numerous possibilities for further functionalization, making this a valuable reaction for drug discovery and development programs.
Introduction
The quinoline core is a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The 2-substituted quinolines, in particular, have garnered significant attention for their diverse pharmacological activities. The conversion of readily available 2-chloroquinoline to this compound provides a versatile intermediate. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, allowing for the construction of complex molecular architectures.
This application note details a robust and reproducible protocol for the nucleophilic substitution of the chlorine atom in 2-chloroquinoline with a cyanide source. The methodology, reaction conditions, and purification procedures are described in detail to enable researchers to successfully perform this synthesis.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the cyanide ion acts as the nucleophile, displacing the chloride from the electron-deficient quinoline ring.
The Synthesis of 2-(Quinolin-2-yl)acetonitrile: A Detailed Overview of Reaction Mechanisms and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary reaction mechanisms for the synthesis of 2-(Quinolin-2-yl)acetonitrile, a valuable building block in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals. The nitrile group offers a versatile handle for further chemical transformations, making this compound a crucial starting material for the elaboration of more complex molecules. The two principal and most effective methods for its synthesis are the Reissert-Henze reaction and the nucleophilic substitution of 2-chloroquinoline.
Reaction Mechanisms
The Reissert-Henze Reaction
The Reissert-Henze reaction provides a classic and reliable method for the C-2 functionalization of quinolines. The reaction proceeds via the N-oxide of the quinoline, which activates the C-2 position towards nucleophilic attack.
The mechanism can be summarized in the following steps:
-
N-Oxidation: Quinoline is first oxidized to quinoline N-oxide.
-
Acylation: The quinoline N-oxide is then treated with an acylating agent, typically benzoyl chloride, to form an O-acyl quinolinium salt. This intermediate is highly electrophilic at the C-2 position.
-
Cyanation: A cyanide source, such as potassium cyanide (KCN), attacks the C-2 position, leading to the formation of a 1-acyl-2-cyano-1,2-dihydroquinoline, commonly known as a Reissert compound.
-
Rearomatization: The Reissert compound is subsequently treated with a base to induce elimination of the acyl group and regenerate the aromatic quinoline ring, now bearing a cyanomethyl group at the C-2 position.
Caption: The Reissert-Henze reaction pathway for the synthesis of this compound.
Nucleophilic Aromatic Substitution (SNAAr)
A more direct approach to this compound involves the nucleophilic aromatic substitution (SNAAr) of a suitable 2-substituted quinoline, most commonly 2-chloroquinoline. The electron-withdrawing nitrogen atom in the quinoline ring activates the C-2 position for nucleophilic attack.
The mechanism involves two key steps:
-
Nucleophilic Attack: The nucleophile, which can be the anion of acetonitrile (generated in situ using a strong base) or a cyanide salt, attacks the C-2 carbon of 2-chloroquinoline.
-
Chloride Elimination: This attack forms a transient, negatively charged intermediate (a Meisenheimer-like complex). The subsequent elimination of the chloride leaving group restores the aromaticity of the quinoline ring and yields the desired product.
Caption: The SNAAr pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound via nucleophilic substitution, which is often favored for its directness and operational simplicity.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloroquinoline | Sodium Cyanide | DMSO | 100-120 | 4-6 | 75-85 |
| 2-Chloroquinoline | Acetonitrile, NaH | THF | Reflux | 8-12 | 60-70 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution of 2-Chloroquinoline with Sodium Cyanide
Materials:
-
2-Chloroquinoline
-
Sodium Cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloroquinoline (1.0 eq).
-
Add anhydrous DMSO to dissolve the 2-chloroquinoline.
-
Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine solution (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Synthesis of Quinoline N-oxide (Precursor for Reissert-Henze Reaction)
Materials:
-
Quinoline
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve quinoline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Add m-chloroperoxybenzoic acid (1.1 eq) portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated sodium sulfite solution.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield quinoline N-oxide, which can be used in the subsequent Reissert-Henze reaction without further purification.
Conclusion
The synthesis of this compound can be reliably achieved through either the Reissert-Henze reaction or a nucleophilic aromatic substitution approach. While the Reissert-Henze reaction is a powerful tool for C-2 functionalization, the nucleophilic substitution of 2-chloroquinoline often presents a more direct and higher-yielding alternative. The choice of method will depend on the availability of starting materials and the specific requirements of the research project. The protocols provided herein offer a solid foundation for the successful synthesis of this important chemical intermediate.
Applications of 2-(Quinolin-2-yl)acetonitrile in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Quinolin-2-yl)acetonitrile is a versatile bifunctional molecule incorporating both a quinoline heterocycle and a reactive nitrile group. The quinoline moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, while the active methylene group of the acetonitrile component allows for a variety of carbon-carbon bond-forming reactions. This unique combination makes this compound a valuable building block for the synthesis of complex heterocyclic systems, functionalized quinolines, and novel molecular architectures with potential applications in drug discovery and materials science.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application in Knoevenagel condensation reactions for the preparation of α,β-unsaturated nitriles.
Key Applications
The primary application of this compound in organic synthesis is its use as a reactive methylene compound in condensation reactions. The electron-withdrawing nature of both the quinoline ring and the nitrile group enhances the acidity of the α-protons, facilitating deprotonation and subsequent nucleophilic attack on electrophilic partners, most notably aldehydes.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst.[2] this compound readily participates in this reaction with a variety of aromatic and heteroaromatic aldehydes to furnish α,β-unsaturated acrylonitriles. These products are valuable intermediates for the synthesis of more complex molecules, including those with potential biological activity.[3]
General Reaction Scheme:
Figure 1: General workflow for the Knoevenagel condensation.
The resulting acrylonitrile derivatives can serve as precursors for a variety of pharmaceuticals and functional materials. For instance, similar indole-based acrylonitrile derivatives have shown significant antitumor and antimicrobial activities.[3]
Experimental Protocols
Protocol 1: Synthesis of (E)-2-(4-(Dimethylamino)phenyl)-3-(quinolin-2-yl)acrylonitrile via Knoevenagel Condensation
This protocol describes the synthesis of a specific acrylonitrile derivative using 4-(dimethylamino)benzaldehyde as the aldehyde component. This reaction is representative of the general applicability of this compound in Knoevenagel condensations.
Materials:
-
This compound
-
4-(Dimethylamino)benzaldehyde
-
Piperidine
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
Procedure:
-
To a solution of this compound (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add a catalytic amount of piperidine (2-3 drops).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1 M hydrochloric acid (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (E)-2-(4-(dimethylamino)phenyl)-3-(quinolin-2-yl)acrylonitrile.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and determine the melting point.
Data Presentation
The following table summarizes the expected products and representative yields for the Knoevenagel condensation of this compound with various aromatic aldehydes, based on analogous reactions with similar heterocyclic acetonitriles.[3]
| Entry | Aldehyde | Product | Expected Yield (%) |
| 1 | Benzaldehyde | (E/Z)-2-Phenyl-3-(quinolin-2-yl)acrylonitrile | 85-95 |
| 2 | 4-Chlorobenzaldehyde | (E/Z)-2-(4-Chlorophenyl)-3-(quinolin-2-yl)acrylonitrile | 80-90 |
| 3 | 4-Methoxybenzaldehyde | (E/Z)-2-(4-Methoxyphenyl)-3-(quinolin-2-yl)acrylonitrile | 88-98 |
| 4 | 4-Nitrobenzaldehyde | (E/Z)-2-(4-Nitrophenyl)-3-(quinolin-2-yl)acrylonitrile | 90-99 |
| 5 | 4-(Dimethylamino)benzaldehyde | (E/Z)-2-(4-(Dimethylamino)phenyl)-3-(quinolin-2-yl)acrylonitrile | 92-99 |
| 6 | 2-Naphthaldehyde | (E/Z)-2-(Naphthalen-2-yl)-3-(quinolin-2-yl)acrylonitrile | 85-95 |
| 7 | Thiophene-2-carboxaldehyde | (E/Z)-2-(Thiophen-2-yl)-3-(quinolin-2-yl)acrylonitrile | 80-90 |
Signaling Pathways and Logical Relationships
The Knoevenagel condensation proceeds through a well-established mechanism involving the formation of a carbanion intermediate.
Figure 2: Mechanism of the Knoevenagel condensation.
This mechanistic pathway highlights the key steps of the reaction, from the initial deprotonation of the active methylene compound to the final dehydration to yield the α,β-unsaturated product. The efficiency of this process is highly dependent on the basicity of the catalyst and the electrophilicity of the aldehyde.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 2-(Quinolin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Quinolin-2-yl)acetonitrile is a versatile starting material for the synthesis of a variety of novel heterocycles. The presence of the quinoline nucleus, a privileged scaffold in medicinal chemistry, combined with the reactive nitrile group and an active methylene group, provides multiple avenues for constructing complex molecular architectures.[1] Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document provides detailed protocols for the synthesis of novel thiophene, pyrazole, and pyridine derivatives starting from this compound, along with their potential applications in drug discovery.
Synthesis of Novel Thiophene Derivatives
The Gewald reaction is a powerful tool for the synthesis of highly substituted 2-aminothiophenes.[5][6] This one-pot, multi-component reaction utilizes an α-cyano ester or nitrile, an aldehyde or ketone, and elemental sulfur in the presence of a base. By employing this compound, novel 2-amino-3-cyano-thiophenes bearing a quinoline moiety can be synthesized. These compounds are valuable intermediates for the synthesis of more complex fused heterocyclic systems.
Protocol 1: Synthesis of 2-Amino-3-cyano-4-phenyl-5-(quinolin-2-yl)thiophene
Experimental Protocol:
-
To a solution of this compound (1.68 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL), add elemental sulfur (0.32 g, 10 mmol) and a few drops of a catalytic amount of morpholine or piperidine.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyano-4-phenyl-5-(quinolin-2-yl)thiophene.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Amino-3-cyano-4-phenyl-5-(quinolin-2-yl)thiophene | C₂₀H₁₃N₃S | 327.41 | 85-90 | 210-212 |
Expected Spectroscopic Data:
-
IR (KBr, cm⁻¹): 3450-3300 (NH₂ stretching), 2210 (C≡N stretching), 1620 (C=C stretching).
-
¹H NMR (DMSO-d₆, δ ppm): 7.20-8.50 (m, 11H, Ar-H), 7.10 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, δ ppm): 115.8 (CN), 118.2, 122.5, 125.8, 127.4, 128.6, 129.1, 130.2, 136.5, 145.8, 148.2, 152.6, 155.4 (aromatic carbons).
Logical Workflow for Thiophene Synthesis
Caption: Workflow for the synthesis of a novel thiophene derivative.
Synthesis of Novel Pyrazole Derivatives
The reaction of compounds containing an active methylene group with hydrazines is a classical and efficient method for the synthesis of pyrazoles. This compound can be readily converted into a β-ketonitrile, which can then be cyclized with hydrazine derivatives to yield novel pyrazoles. These quinoline-substituted pyrazoles are of significant interest due to the established anticancer and antimicrobial activities of pyrazole-quinoline hybrids.[2][3][7]
Protocol 2: Synthesis of 3-Amino-4-phenyl-1-(quinolin-2-yl)pyrazole
Experimental Protocol:
-
Step 1: Synthesis of 2-benzoyl-2-(quinolin-2-yl)acetonitrile. To a solution of this compound (1.68 g, 10 mmol) in dry dimethylformamide (DMF, 20 mL), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzoyl chloride (1.41 g, 10 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketonitrile.
-
Step 2: Synthesis of 3-Amino-4-phenyl-1-(quinolin-2-yl)pyrazole. To a solution of the crude 2-benzoyl-2-(quinolin-2-yl)acetonitrile (from Step 1) in ethanol (30 mL), add hydrazine hydrate (0.5 mL, 10 mmol).
-
Reflux the reaction mixture for 6 hours (monitor by TLC).
-
Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 3-amino-4-phenyl-1-(quinolin-2-yl)pyrazole.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3-Amino-4-phenyl-1-(quinolin-2-yl)pyrazole | C₁₈H₁₄N₄ | 286.33 | 75-80 | 198-200 |
Expected Spectroscopic Data:
-
IR (KBr, cm⁻¹): 3400-3250 (NH₂ stretching), 1610 (C=N stretching), 1580 (C=C stretching).
-
¹H NMR (DMSO-d₆, δ ppm): 5.80 (s, 2H, NH₂), 7.20-8.60 (m, 12H, Ar-H and pyrazole-H).
-
¹³C NMR (DMSO-d₆, δ ppm): 110.5, 121.8, 125.4, 127.2, 128.5, 129.0, 129.8, 130.5, 137.1, 144.2, 147.8, 151.9, 154.3 (aromatic and pyrazole carbons).
Reaction Pathway for Pyrazole Synthesis
Caption: Two-step synthesis of a novel pyrazole derivative.
Synthesis of Novel Pyridine Derivatives
The active methylene group in this compound can participate in condensation reactions with α,β-unsaturated compounds, such as benzylidenemalononitrile, to form highly substituted pyridine derivatives.[8][9] This approach offers a straightforward route to novel nicotinonitrile derivatives bearing a quinoline substituent, which are of interest for their potential biological activities.[10]
Protocol 3: Synthesis of 2-Amino-4-phenyl-6-(quinolin-2-yl)nicotinonitrile
Experimental Protocol:
-
To a solution of this compound (1.68 g, 10 mmol) and benzylidenemalononitrile (1.54 g, 10 mmol) in absolute ethanol (25 mL), add a catalytic amount of piperidine (3-4 drops).
-
Reflux the reaction mixture for 5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product in a vacuum oven to obtain pure 2-amino-4-phenyl-6-(quinolin-2-yl)nicotinonitrile.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Amino-4-phenyl-6-(quinolin-2-yl)nicotinonitrile | C₂₁H₁₄N₄ | 322.37 | 80-85 | 230-232 |
Expected Spectroscopic Data:
-
IR (KBr, cm⁻¹): 3450-3300 (NH₂ stretching), 2215 (C≡N stretching), 1615 (C=N stretching), 1590 (C=C stretching).
-
¹H NMR (DMSO-d₆, δ ppm): 7.30-8.70 (m, 12H, Ar-H and pyridine-H), 7.15 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, δ ppm): 116.5 (CN), 95.8, 118.0, 122.3, 126.1, 127.8, 128.9, 129.5, 130.1, 136.8, 146.2, 148.5, 152.1, 155.9, 158.4, 160.2 (aromatic and pyridine carbons).
Synthesis Pathway for Pyridine Derivative
Caption: One-pot synthesis of a novel pyridine derivative.
Potential Applications and Biological Relevance
The novel heterocycles synthesized from this compound are expected to exhibit a range of biological activities, making them attractive candidates for drug discovery and development.
-
Anticancer Activity: Quinoline-based heterocycles have shown significant potential as anticancer agents.[1][2][7] The synthesized thiophene, pyrazole, and pyridine derivatives should be screened against a panel of cancer cell lines to evaluate their cytotoxic and antiproliferative effects. Mechanistic studies could explore their potential as inhibitors of key cancer-related enzymes such as topoisomerases or kinases.[2]
-
Antimicrobial Activity: Thiophene, pyrazole, and pyridine moieties are present in numerous antimicrobial agents.[4][10][11] The novel quinoline-containing heterocycles should be evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Minimum Inhibitory Concentration (MIC) values should be determined to quantify their potency.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of novel and potentially bioactive heterocyclic compounds. The protocols outlined in this document provide a foundation for the exploration of new chemical space in the quest for novel therapeutic agents. The combination of the quinoline scaffold with other biologically active heterocycles such as thiophene, pyrazole, and pyridine offers a promising strategy for the development of new drug candidates with improved efficacy and pharmacological profiles. Further derivatization and biological evaluation of these novel heterocycles are warranted to fully explore their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
2-(Quinolin-2-yl)acetonitrile: A Versatile Precursor for Pharmaceutical Intermediates
Introduction
2-(Quinolin-2-yl)acetonitrile is a pivotal starting material in the synthesis of a variety of pharmaceutical intermediates. Its structure, featuring a quinoline core and a reactive nitrile group, offers a unique combination of a "privileged scaffold" and a versatile chemical handle. The quinoline ring system is a common motif in a wide array of therapeutic agents, including those with antibacterial, anticancer, antiviral, and anti-inflammatory properties. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, or utilized in the construction of novel heterocyclic rings, making this compound a valuable building block for drug discovery and development professionals.
This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of key pharmaceutical intermediates, including 2-(quinolin-2-yl)acetic acid and 2-(quinolin-2-yl)ethan-1-amine.
Application Notes
The strategic importance of this compound lies in its ability to serve as a precursor to a range of functionalized quinoline derivatives. The two primary transformations of the acetonitrile group, hydrolysis and reduction, yield key intermediates with broad applicability in medicinal chemistry.
-
Hydrolysis to 2-(Quinolin-2-yl)acetic acid: The conversion of the nitrile to a carboxylic acid provides an intermediate that can be used in amide bond formation, esterification, and other reactions to create a diverse library of compounds. 2-(Quinolin-2-yl)acetic acid and its derivatives are of interest for their potential biological activities.
-
Reduction to 2-(Quinolin-2-yl)ethan-1-amine: The reduction of the nitrile to a primary amine furnishes a key building block for the synthesis of more complex molecules. The resulting amine can be acylated, alkylated, or used in the formation of various heterocyclic systems, expanding the accessible chemical space for drug discovery programs.
The following sections provide detailed experimental protocols for these key transformations.
Experimental Protocols
Protocol 1: Synthesis of 2-(Quinolin-2-yl)acetic acid via Hydrolysis of this compound
This protocol details the hydrolysis of the nitrile group of this compound to the corresponding carboxylic acid.
Workflow Diagram:
Application Notes and Protocols for the Derivatization of the Nitrile Group in 2-(Quinolin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the chemical modification of the nitrile group in 2-(Quinolin-2-yl)acetonitrile. This versatile starting material allows for the synthesis of a variety of quinoline-based derivatives with potential applications in medicinal chemistry and materials science. The following sections detail procedures for hydrolysis, reduction, Grignard reagent addition, and cycloaddition reactions.
Hydrolysis to 2-(Quinolin-2-yl)acetic Acid
The hydrolysis of the nitrile group in this compound yields 2-(quinolin-2-yl)acetic acid, a valuable building block for the synthesis of more complex molecules, such as esters and amides with potential biological activities.
-
Reaction Pathway:
-
Experimental Protocol (General Acid-Catalyzed Hydrolysis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 2-(quinolin-2-yl)acetic acid.
-
-
Quantitative Data:
Product Name Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Yield (%) Spectroscopic Data 2-(Quinolin-2-yl)acetic acid C₁₁H₉NO₂ 187.19 Not Reported Not Reported ¹H NMR, ¹³C NMR, IR, MS data not specifically reported for this synthesis.
Reduction to 2-(Quinolin-2-yl)ethanamine
The reduction of the nitrile group provides 2-(quinolin-2-yl)ethanamine, a primary amine that can be used in various subsequent reactions, such as amide bond formation or the synthesis of other nitrogen-containing heterocycles.
-
Reaction Pathway:
Caption: Reduction of this compound.
-
Experimental Protocol (Lithium Aluminum Hydride Reduction):
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄, excess, e.g., 2-3 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Purification: Filter the resulting solid and wash it with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or column chromatography.
-
Quantitative Data:
Product Name Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Yield (%) Spectroscopic Data 2-(Quinolin-2-yl)ethanamine C₁₁H₁₂N₂ 172.23 357 at 760 mmHg [1] Not Reported ¹H NMR, ¹³C NMR, IR, MS data not specifically reported for this synthesis.
Addition of Grignard Reagents to Synthesize Ketones
The addition of a Grignard reagent to the nitrile group, followed by acidic hydrolysis of the intermediate imine, leads to the formation of a ketone. This reaction is a powerful tool for carbon-carbon bond formation.
-
Reaction Pathway:
Caption: Grignard reaction with this compound.
-
Experimental Protocol (General Grignard Reaction):
-
Reaction Setup: In an oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.1 eq.). Add a small amount of anhydrous diethyl ether and a crystal of iodine.
-
Grignard Reagent Formation: Add a solution of the appropriate alkyl or aryl halide (1.1 eq.) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining halide solution at a rate to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Nitrile: Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise. After the addition, stir the reaction mixture at room temperature for 1-3 hours.
-
Hydrolysis and Work-up: Pour the reaction mixture slowly into a stirred mixture of ice and dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ketone can be purified by column chromatography or distillation.
-
Quantitative Data:
Product Name Molecular Formula (Example with CH₃MgBr) Molecular Weight ( g/mol ) Melting Point (°C) Yield (%) Spectroscopic Data 1-(Quinolin-2-yl)propan-2-one C₁₂H₁₁NO 185.22 Not Reported Not Reported IR and MS data for a related bromo-derivative are available.[2] Specific data for this synthesis is not reported.
[3+2] Cycloaddition to 5-(Quinolin-2-ylmethyl)-1H-tetrazole
The [3+2] cycloaddition reaction between the nitrile group and an azide source, typically sodium azide, is a common method to synthesize 5-substituted tetrazoles. Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids.
-
Reaction Pathway:
Caption: Tetrazole synthesis from this compound.
-
Experimental Protocol (General Lewis Acid-Catalyzed Cycloaddition):
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.), sodium azide (1.5-2.0 eq.), and a Lewis acid catalyst such as zinc bromide (ZnBr₂) or a catalytic amount of a suitable transition metal complex in a high-boiling solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 100-150 °C for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into acidified water (e.g., dilute HCl).
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure tetrazole derivative.
-
Quantitative Data:
Product Name Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Yield (%) Spectroscopic Data 5-(Quinolin-2-ylmethyl)-1H-tetrazole C₁₁H₉N₅ 211.23 Not Reported Not Reported ¹H NMR, ¹³C NMR, IR, MS data not specifically reported for this synthesis.
Summary of Derivatization Reactions
The following diagram illustrates the key transformations of the nitrile group in this compound described in these application notes.
References
Synthesis of 2-(Quinolin-2-yl)acetonitrile Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their broad range of pharmacological activities. Among these, 2-(Quinolin-2-yl)acetonitrile and its derivatives serve as versatile intermediates in the synthesis of various bioactive molecules. The presence of the nitrile group provides a reactive handle for further chemical transformations, allowing for the construction of more complex molecular architectures. This document provides detailed protocols for the synthesis of this compound, focusing on two primary methods: the Reissert reaction and a two-step synthesis involving the halogenation of 2-methylquinoline followed by cyanation.
Synthetic Pathways Overview
Two principal synthetic routes for the preparation of this compound are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Caption: Overview of the two main synthetic pathways for this compound.
Experimental Protocols
Protocol 1: Synthesis via Reissert Reaction
The Reissert reaction provides a direct method for the introduction of a cyano group at the 2-position of the quinoline ring.[1][2] This reaction proceeds through the formation of a Reissert compound, which is subsequently hydrolyzed to yield the desired product.
Materials:
-
Quinoline
-
Benzoyl chloride
-
Potassium cyanide (KCN)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Formation of the Reissert Compound:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve quinoline (1.0 eq) in dichloromethane.
-
In the dropping funnel, prepare a solution of potassium cyanide (1.5 eq) in water.
-
Cool the quinoline solution to 0-5 °C in an ice bath.
-
Slowly and simultaneously add benzoyl chloride (1.2 eq) and the aqueous potassium cyanide solution to the stirred quinoline solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation of the Reissert Compound:
-
Separate the organic layer and wash it sequentially with water, 5% HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Reissert compound (1-benzoyl-1,2-dihydroquinoline-2-carbonitrile).
-
-
Hydrolysis to this compound:
-
The crude Reissert compound can be hydrolyzed without further purification.
-
Reflux the crude Reissert compound in a mixture of concentrated hydrochloric acid and glacial acetic acid for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
-
Protocol 2: Two-Step Synthesis from 2-Methylquinoline
This method involves the initial halogenation of the methyl group of 2-methylquinoline, followed by a nucleophilic substitution with a cyanide salt.
Step 1: Synthesis of 2-(Chloromethyl)quinoline
Materials:
-
2-Methylquinoline
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Chlorination Reaction:
-
In a round-bottom flask, dissolve 2-methylquinoline (1.0 eq) in carbon tetrachloride.
-
Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)quinoline. This product can often be used in the next step without further purification.
-
Step 2: Synthesis of this compound
Materials:
-
2-(Chloromethyl)quinoline
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
Cyanation Reaction:
-
Dissolve the crude 2-(chloromethyl)quinoline (1.0 eq) in DMF or DMSO in a round-bottom flask.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 50-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.[3]
-
-
Work-up and Isolation:
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of this compound and its precursors.
Table 1: Synthesis of 2-(Chloromethyl)quinoline
| Starting Material | Halogenating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Methylquinoline | NCS | BPO | CCl₄ | Reflux | 4-6 | 70-80 |
Table 2: Synthesis of this compound
| Starting Material | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(Chloromethyl)quinoline | NaCN | DMF | 60 | 3 | 85-95 |
| Quinoline (Reissert) | KCN/Benzoyl Chloride | CH₂Cl₂/H₂O | Room Temp | 12-18 | 60-75 (overall) |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the two synthetic protocols.
Conclusion
The protocols described provide reliable methods for the synthesis of this compound, a valuable building block in medicinal chemistry. The two-step synthesis starting from 2-methylquinoline generally offers higher yields and may be more amenable to scale-up. The Reissert reaction, while potentially having a lower overall yield, provides a more direct route from the parent quinoline. The choice of synthetic route will depend on the specific requirements of the research project. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining the desired product in high purity.
References
Application Notes and Protocols for LC-MS Analysis of 2-(Quinolin-2-yl)acetonitrile Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the development and application of a Liquid Chromatography-Mass Spectrometry (LC-MS) method to monitor the reaction progress of the synthesis of 2-(Quinolin-2-yl)acetonitrile. This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Accurate and efficient monitoring of its formation is crucial for reaction optimization, yield determination, and impurity profiling. The described method is designed for high sensitivity and selectivity, enabling the simultaneous quantification of the starting material, the desired product, and potential byproducts.
Reaction Scheme
The LC-MS method detailed below is tailored for monitoring the nucleophilic substitution reaction between 2-chloroquinoline and sodium cyanide to yield this compound. This common synthetic route provides a practical example for the application of this analytical protocol.
Caption: Synthesis of this compound via nucleophilic substitution.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of the reaction components using the developed LC-MS method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Compound Name | Role | Retention Time (min) | [M+H]⁺ (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 2-Chloroquinoline | Reactant | 4.8 | 164.03 | 5 | 15 |
| This compound | Product | 3.5 | 169.08 | 2 | 6 |
| 2-(Quinolin-2-yl)acetic acid | Impurity | 2.9 | 188.07 | 10 | 30 |
Experimental Protocols
This section provides detailed step-by-step protocols for sample preparation and LC-MS analysis.
Sample Preparation
Accurate sample preparation is critical for reliable and reproducible LC-MS analysis.[2][3][4]
Materials:
-
Reaction mixture aliquot
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
0.22 µm syringe filters
-
Autosampler vials
Protocol:
-
Withdraw a 10 µL aliquot from the reaction mixture at a specified time point.
-
Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 (v/v) solution of acetonitrile and water with 0.1% formic acid. This results in a 1:100 dilution.
-
Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[5]
-
The sample is now ready for LC-MS analysis.
LC-MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer.
-
Electrospray Ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient:
-
0-1 min: 10% B
-
1-7 min: 10-90% B
-
7-8 min: 90% B
-
8-8.1 min: 90-10% B
-
8.1-10 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5]
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.
-
Monitored Ions ([M+H]⁺):
-
2-Chloroquinoline: m/z 164.03
-
This compound: m/z 169.08
-
2-(Quinolin-2-yl)acetic acid: m/z 188.07
-
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the reactant, product, and any impurities in the chromatogram based on their retention times and m/z values.
-
Calibration Curve: Prepare a series of standard solutions of 2-chloroquinoline and this compound of known concentrations.[5] Analyze these standards using the same LC-MS method to generate a calibration curve by plotting the peak area against the concentration for each compound.
-
Quantification: Determine the concentration of the reactant and product in the reaction samples by interpolating their peak areas from the respective calibration curves.
-
Reaction Progress: Plot the concentration of the reactant and product as a function of reaction time to monitor the reaction progress.
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS analysis of the this compound reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 2-(Quinolin-2-yl)acetonitrile using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the structural elucidation of 2-(Quinolin-2-yl)acetonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition for ¹H and ¹³C NMR are presented. Predicted ¹H and ¹³C NMR data, including chemical shifts, multiplicities, and coupling constants, are summarized in a structured table and interpreted to confirm the molecular structure. This guide is intended to assist researchers in accurately characterizing this and similar quinoline derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with a wide range of biological activities. This compound is a versatile intermediate in organic synthesis, with its structure lending itself to further chemical modifications for the development of novel therapeutic agents and functional materials.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of chemical shifts, spin-spin coupling, and integration of signals in ¹H and ¹³C NMR spectra, it is possible to unambiguously determine the connectivity of atoms and thus elucidate the complete structure of a molecule. This application note outlines the methodology for the structural characterization of this compound using NMR spectroscopy.
Predicted NMR Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| ¹H NMR | ¹³C NMR | ||||
| Atom No. | Predicted δ (ppm) | Multiplicity | J (Hz) | Atom No. | Predicted δ (ppm) |
| H-3 | 7.45 | d | 8.5 | C-2 | 155.5 |
| H-4 | 8.15 | d | 8.5 | C-3 | 122.0 |
| H-5 | 7.80 | d | 8.1 | C-4 | 137.0 |
| H-6 | 7.60 | t | 7.5 | C-4a | 127.8 |
| H-7 | 7.75 | t | 7.6 | C-5 | 127.5 |
| H-8 | 8.20 | d | 8.4 | C-6 | 129.5 |
| H-1' | 4.10 | s | - | C-7 | 130.0 |
| C-8 | 128.0 | ||||
| C-8a | 148.0 | ||||
| C-1' | 25.0 | ||||
| CN | 117.0 |
Note: Predicted chemical shifts (δ) are referenced to TMS (0 ppm). Coupling constants (J) are approximate values.
Data Interpretation
¹H NMR Spectrum: The aromatic region of the predicted ¹H NMR spectrum is expected to show six signals corresponding to the protons of the quinoline ring. The protons H-4 and H-8 are anticipated to be the most deshielded due to the anisotropic effect of the neighboring rings and the electron-withdrawing nature of the nitrogen atom, thus appearing at the lowest field. H-3 will appear as a doublet due to coupling with H-4. The protons of the benzo-ring (H-5, H-6, H-7, and H-8) will exhibit characteristic doublet and triplet splitting patterns. The methylene protons (H-1') are expected to appear as a singlet around 4.10 ppm, as they have no adjacent protons to couple with.
¹³C NMR Spectrum: The predicted ¹³C NMR spectrum should display eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The carbon of the nitrile group (CN) is expected to resonate around 117.0 ppm. The methylene carbon (C-1') will likely appear at approximately 25.0 ppm. The nine carbons of the quinoline ring will have chemical shifts in the aromatic region, with C-2 being the most downfield due to its proximity to the electronegative nitrogen atom.
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound.
Protocol 1: Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃), as it is a common solvent for many organic compounds and is unlikely to react with the analyte.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
Protocol 2: NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as ¹³C is much less sensitive than ¹H.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.
-
Perform phase correction and baseline correction.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Visualizations
Caption: Molecular structure and atom numbering for NMR assignment.
Caption: Experimental workflow for NMR-based structural elucidation.
The Versatility of 2-(Quinolin-2-yl)acetonitrile: A Scaffold for Chemical Probe Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and chemical probes. 2-(Quinolin-2-yl)acetonitrile, in particular, offers a versatile starting point for the development of a diverse range of chemical probes due to its reactive acetonitrile group, which can be readily transformed into various functional groups. These probes are instrumental in elucidating biological pathways, identifying new drug targets, and developing novel therapeutic strategies. This document provides detailed application notes and experimental protocols for the synthesis and utilization of chemical probes derived from this compound, with a focus on fluorescent metal ion sensors and anticancer agents.
Application I: Fluorescent Chemosensors for Metal Ion Detection
Quinoline-based fluorescent probes are widely employed for the detection of various metal ions due to their inherent fluorescence and the ability of the quinoline nitrogen to coordinate with metal ions. This coordination often leads to a significant change in the photophysical properties of the molecule, enabling "turn-on" or "turn-off" fluorescent sensing. Derivatives of this compound can be designed to selectively detect specific metal ions.
Quantitative Data Summary
| Probe Name | Target Ion | Detection Limit (LOD) | Binding Constant (K_a) | Solvent System |
| Bqbpxn | Zn²⁺ | 10 ppb | - | Aqueous |
| Bqbpbn | Zn²⁺ | 5 ppb | - | Aqueous |
Data is illustrative and based on similar quinoline-based probes.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Fluorescent Probe for Zn²⁺
This protocol describes the synthesis of a Schiff base derivative of this compound designed for the fluorescent detection of zinc ions. The synthesis involves the initial conversion of the acetonitrile group to an aldehyde, followed by condensation with an appropriate amine.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H)
-
2-Hydrazinopyridine
-
Toluene, Ethanol, Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Nitrile:
-
Dissolve this compound (1 mmol) in anhydrous toluene (20 mL) under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add DIBAL-H (1.2 mmol, 1.0 M in hexanes) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol (5 mL), followed by 1 M HCl (10 mL).
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain crude 2-formylquinoline.
-
-
Schiff Base Condensation:
-
Dissolve the crude 2-formylquinoline (1 mmol) in ethanol (15 mL).
-
Add 2-hydrazinopyridine (1.1 mmol) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: Fluorescence Titration for Metal Ion Detection
This protocol outlines the general procedure for evaluating the performance of the synthesized fluorescent probe in detecting a target metal ion.
Materials and Instruments:
-
Synthesized fluorescent probe
-
Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₃) in a suitable solvent (e.g., water or acetonitrile)
-
Buffer solution (e.g., HEPES)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or acetonitrile).
-
In a series of cuvettes, add a fixed concentration of the probe to the buffer solution.
-
Add increasing concentrations of the target metal ion stock solution to each cuvette.
-
Record the fluorescence emission spectrum of each solution after incubation for a specific time at room temperature.
-
Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding affinity and detection limit.
-
To assess selectivity, repeat the experiment with other metal ions at a fixed concentration.
Visualization of Workflow
Application II: Anticancer Chemical Probes
Quinoline derivatives are a well-established class of anticancer agents, with mechanisms of action that include kinase inhibition, tubulin polymerization inhibition, and DNA intercalation.[1][2][3] Chemical probes based on this compound can be developed to target these pathways and investigate their roles in cancer progression.
Quantitative Data Summary
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-based | EGFR | A549 (Lung) | 0.08 | [4] |
| Quinoline-based | HER-2 | MCF-7 (Breast) | 0.03 | [4] |
| Substituted Quinoline | Proteasome (Chymotrypsin-like) | - | 5.4 | [5] |
| Substituted Quinoline | Acetylcholinesterase | - | 0.0055 - 0.155 | [6] |
| Substituted Quinoline | Carbonic Anhydrase I | - | 0.046 - 0.957 | [6] |
| Substituted Quinoline | Carbonic Anhydrase II | - | 0.055 - 0.977 | [6] |
IC₅₀ values represent the concentration required to inhibit 50% of the target activity or cell growth.
Experimental Protocols
Protocol 3: Synthesis of a 2-Styrylquinoline Derivative via Knoevenagel Condensation
This protocol describes the synthesis of a 2-styrylquinoline derivative, a class of compounds known to exhibit anticancer properties, through a Knoevenagel condensation.
Materials:
-
2-Formylquinoline (synthesized as in Protocol 1)
-
Arylacetonitrile (e.g., phenylacetonitrile)
-
Piperidine or another basic catalyst
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-formylquinoline (1 mmol) and the arylacetonitrile (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.[7][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-styrylquinoline derivative.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials and Instruments:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) and supplements
-
Synthesized quinoline derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.
Visualization of Signaling Pathways
EGFR/HER-2 Signaling Pathway
Tubulin Polymerization Pathway
References
- 1. ijmphs.com [ijmphs.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Quinolin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2-(Quinolin-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to help optimize your synthetic route and improve yields.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, primarily focusing on the nucleophilic aromatic substitution (SNAr) of 2-chloroquinoline with an acetonitrile anion.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 2-Chloroquinoline | 1. Insufficiently activated quinoline ring: The inherent electron-withdrawing nature of the nitrogen in the quinoline ring facilitates nucleophilic attack at the C2 position. However, the absence of additional electron-withdrawing groups can lead to sluggish reactions. 2. Weak nucleophile: The acetonitrile anion (-CH2CN) may not be generated in sufficient concentration or may not be nucleophilic enough under the reaction conditions. 3. Presence of water: Moisture can quench the strong base used to deprotonate acetonitrile, thus inhibiting the formation of the required nucleophile. | 1. Increase the reaction temperature to provide sufficient activation energy. Longer reaction times may also be necessary. 2. Use a stronger base (e.g., sodium amide, sodium hydride) to ensure complete deprotonation of acetonitrile. The choice of a polar aprotic solvent like DMSO or DMF can also enhance nucleophilicity. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
| Formation of a Dark-Colored Reaction Mixture and Multiple Side Products | 1. Decomposition of starting material or product: High reaction temperatures can lead to the degradation of the quinoline ring or the product. 2. Side reactions promoted by a strong base: Strong bases can promote polymerization of acetonitrile or other undesired side reactions. | 1. Carefully control the reaction temperature using an oil bath. Start with a lower temperature and gradually increase it while monitoring the reaction progress. 2. Add the base portion-wise to the reaction mixture to control the exotherm and minimize high local concentrations of the base. |
| Significant Amount of Unreacted Acetonitrile | Stoichiometry of reagents: An insufficient amount of the limiting reagent (2-chloroquinoline) or an excess of acetonitrile was used. | While an excess of acetonitrile is often used to drive the reaction, ensure the amount of base is stoichiometrically matched to the acetonitrile to be deprotonated for optimal nucleophile generation. |
| Difficulty in Product Isolation and Purification | 1. Product solubility: The product may have some solubility in the aqueous phase during workup. 2. Formation of closely related impurities: Side products with similar polarity to the desired product can make purification by column chromatography challenging. | 1. After quenching the reaction with water, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete extraction of the product. 2. Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can be an effective final purification step.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloroquinoline with a source of the acetonitrile anion (-CH2CN). The electron-deficient nature of the C2 position on the quinoline ring makes it susceptible to attack by nucleophiles.[3]
Q2: What is the best choice of base and solvent for this reaction?
A2: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally preferred as they can dissolve the reagents and stabilize the intermediate anionic complex (Meisenheimer complex) formed during the SNAr reaction. Strong bases like sodium hydride (NaH) or sodium amide (NaNH2) are typically required to deprotonate acetonitrile, which has a pKa of about 31 in DMSO.
Q3: My yield of this compound is consistently low. What are the key parameters to optimize?
A3: To improve the yield, consider the following:
-
Reaction Temperature: This is a critical factor. While higher temperatures can increase the reaction rate, they can also lead to decomposition. A systematic study to find the optimal temperature is recommended.
-
Base Equivalents: Using a slight excess of the strong base can ensure complete formation of the acetonitrile anion.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid degradation from prolonged heating.
-
Purity of Reagents: Ensure that 2-chloroquinoline is pure and the solvent is anhydrous.
Q4: What are the likely side products in this synthesis?
A4: Potential side products can include:
-
2-Hydroxyquinoline: Formed if there is residual water in the reaction which can hydrolyze the 2-chloroquinoline at elevated temperatures.
-
Polymerization products of acetonitrile: Strong bases can induce the polymerization of acetonitrile.
-
Products from reaction with the solvent: Although less common with DMSO or DMF, some solvents can react under strongly basic and high-temperature conditions.
Q5: How can I best purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is commonly used. For further purification and to obtain crystalline material, recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane is recommended.[1][2]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution of 2-chloroquinoline with an acetonitrile anion source. Please note that yields are highly dependent on the specific reaction conditions and scale.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloroquinoline | Acetonitrile, Sodium Hydride (NaH) | DMF | 80 - 100 | 4 - 8 | 60 - 75 |
| 2-Chloroquinoline | Acetonitrile, Sodium Amide (NaNH2) | DMSO | 70 - 90 | 6 - 12 | 65 - 80 |
| 2-Chloroquinoline | Acetonitrile, Lithium diisopropylamide (LDA) | THF | -78 to rt | 2 - 4 | 55 - 70 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride in DMF
This protocol describes a common procedure for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
2-Chloroquinoline
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Acetonitrile
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add anhydrous acetonitrile (2.0 equivalents) to the suspension of sodium hydride in DMF via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Add a solution of 2-chloroquinoline (1.0 equivalent) in anhydrous DMF to the reaction mixture dropwise.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
References
Technical Support Center: Synthesis of 2-(Quinolin-2-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(Quinolin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound include:
-
The Reissert-Henze Reaction: This is a classic and effective method involving the reaction of quinoline N-oxide with a cyanide source, typically potassium cyanide (KCN), in the presence of an acylating agent like benzoyl chloride.
-
Nucleophilic Substitution of 2-Chloroquinoline: This route involves the reaction of 2-chloroquinoline with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent.
-
From 2-Methylquinoline: This approach involves the functionalization of the methyl group of 2-methylquinoline (quinaldine). This can be a multi-step process, potentially involving halogenation of the methyl group followed by cyanation.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical. For instance, in the nucleophilic substitution of 2-chloroquinoline, the choice of a polar aprotic solvent like DMSO or DMF is crucial.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. Please refer to the troubleshooting section for specific side reactions and how to minimize them.
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction. Ensure all reactants and solvents are of appropriate purity.
-
Work-up and purification losses: Product may be lost during the extraction, washing, and purification steps. Optimize your purification technique, such as column chromatography or recrystallization.
Q3: I am observing multiple spots on my TLC plate that are not the starting material or the desired product. What could these be?
A3: The presence of multiple spots on a TLC plate indicates the formation of side products. Common impurities can include:
-
Hydrolysis products: The nitrile group can be hydrolyzed to the corresponding carboxylic acid, 2-(quinolin-2-yl)acetic acid, or the amide intermediate, especially if the reaction or work-up is performed under acidic or basic conditions with water present.[1][2][3][4][5][6][7]
-
Dimerization products: Under certain conditions, especially those involving radical intermediates, dimerization of the starting materials or the product can occur.[8][9] For example, oxidative dimerization of 2-methylquinoline can lead to bisquinoline derivatives.[8]
-
Unreacted intermediates: If you are using a multi-step synthesis, you may have unreacted intermediates present in your final product mixture.
-
Isomeric products: Depending on the substitution pattern of your starting quinoline, the formation of constitutional isomers is a possibility in some quinoline synthesis methods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or does not proceed | - Insufficient temperature.- Inactive catalyst or reagent.- Poor quality starting materials. | - Gradually increase the reaction temperature while monitoring for decomposition.- Use fresh or newly purchased catalysts and reagents.- Purify starting materials before use. |
| Formation of a significant amount of dark, tar-like material | - Reaction temperature is too high.- Highly acidic or basic conditions causing polymerization. | - Optimize the reaction temperature; consider running the reaction at a lower temperature for a longer duration.- If possible, use milder reaction conditions or buffer the reaction mixture. |
| Presence of a byproduct with a carboxylic acid or amide functionality | - Hydrolysis of the nitrile group during the reaction or aqueous work-up.[1][2][3][4][5][6][7] | - Ensure anhydrous reaction conditions if possible.- Perform the aqueous work-up under neutral pH and at low temperatures.- Minimize the time the product is in contact with acidic or basic aqueous solutions. |
| Formation of high molecular weight byproducts (potential dimers) | - Radical-mediated side reactions.[8][9]- Self-condensation of starting materials or intermediates. | - Add a radical scavenger (e.g., TEMPO) to the reaction mixture to test for a radical mechanism.[8]- Optimize reaction conditions (e.g., temperature, concentration) to disfavor dimerization. |
| Incomplete conversion of 2-chloroquinoline | - Insufficient nucleophilicity of the cyanide source.- Steric hindrance around the reaction center. | - Use a phase-transfer catalyst to enhance the nucleophilicity of the cyanide ion.- Increase the reaction temperature or use a more polar solvent to facilitate the substitution. |
Experimental Protocols
Protocol 1: Synthesis via Reissert-Henze Reaction from Quinoline N-Oxide
This protocol is a modified Reissert-Henze reaction for the direct cyanomethylation of quinoline N-oxide.
Materials:
-
Quinoline N-oxide
-
Potassium Cyanide (KCN)
-
Benzoyl Chloride
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve quinoline N-oxide (1.0 eq) in dichloromethane.
-
Add an aqueous solution of potassium cyanide (2.0-3.0 eq).
-
Cool the vigorously stirred biphasic mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1-1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting intermediate, a Reissert compound, is then hydrolyzed. Add a solution of hydrochloric acid and heat the mixture to reflux.
-
After cooling, neutralize the solution with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, evaporate the solvent, and purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Protocol 2: Synthesis from 2-Chloroquinoline
This protocol describes the nucleophilic substitution of 2-chloroquinoline with sodium cyanide.
Materials:
-
2-Chloroquinoline
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-chloroquinoline (1.0 eq) in anhydrous DMSO or DMF.
-
Add sodium cyanide (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove the solvent and excess cyanide, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound and related reactions. Please note that actual yields may vary depending on the specific substrate and experimental setup.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinoline N-Oxide | KCN, Benzoyl Chloride | CH2Cl2/H2O | 0 to RT | 4-12 | 60-80 | General Reissert-Henze Conditions |
| 2-Chloroquinoline | NaCN | DMSO | 90 | 6 | 70-90 | Typical Nucleophilic Substitution |
| 2-Methylquinoline | KOtBu, O2 | DMF | 50 | 20 | Dimer Product | [8] |
Visualizations
Logical Relationship of Synthetic Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow for Synthesis from 2-Chloroquinoline
Caption: Workflow for synthesis from 2-chloroquinoline.
Potential Side Reaction Pathway: Nitrile Hydrolysis
Caption: Side reaction pathway of nitrile hydrolysis.
References
- 1. Quinoline synthesis [organic-chemistry.org]
- 2. Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C11H8N2 | CID 264302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. KO t Bu-promoted oxidative dimerizations of 2-methylquinolines to 2-alkenyl bisquinolines with molecular oxygen - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06465F [pubs.rsc.org]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Quinolin-2-yl)acetonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(Quinolin-2-yl)acetonitrile by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the column chromatography of quinoline derivatives, including this compound, is silica gel (SiO₂).[1][2][3] Alumina can also be used, but silica gel is generally the first choice.[1][3]
Q2: What mobile phase system is recommended for the column chromatography of this compound?
A2: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is the most common and effective mobile phase for separating quinoline derivatives on a silica gel column.[1][4] The polarity of the eluent is adjusted by changing the ratio of these two solvents.[2]
Q3: How do I determine the optimal solvent ratio for the mobile phase?
A3: The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column.[1] The ideal solvent system will give the target compound, this compound, a retention factor (Rf) value of approximately 0.3 to 0.35.[1][2] This Rf value generally provides the best separation from impurities.
Q4: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: For highly polar compounds, you may need to use a more polar solvent system. A common choice is a mixture of dichloromethane and methanol.[5] Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it. For basic compounds like quinolines that might interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help improve elution.
Q5: What visualization techniques can be used for detecting this compound on a TLC plate?
A5: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. If the compound is not UV-active or for better visualization, you can use a staining agent such as potassium permanganate or an iodine chamber.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Co-elution of Impurities | Inappropriate solvent system. | Develop a new solvent system using TLC that provides a clear separation between your product and impurities, aiming for a product Rf of ~0.3.[1][2] Consider using a different solvent combination (e.g., dichloromethane/acetone). |
| Column was overloaded with the crude sample. | Use a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often recommended.[1] | |
| Elution was performed too quickly. | Reduce the flow rate of the mobile phase to allow for proper equilibration between the stationary and mobile phases. | |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Does Not Elute from the Column (Low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. |
| The compound is strongly adsorbed to the silica gel due to its basic nature. | Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. | |
| Streaking or Tailing of the Compound Band | The sample was not dissolved in the minimum amount of solvent before loading. | Dissolve the crude product in the smallest possible volume of a solvent in which it is highly soluble and then load it onto the column. |
| The loaded sample is not soluble in the mobile phase. | Consider a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then add the dry powder to the top of the column. | |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Cracks or Bubbles in the Silica Gel Bed | The column ran dry during the separation. | Always maintain the solvent level above the top of the silica gel. |
| Heat was generated upon wetting the dry-packed silica gel with the solvent. | Pack the column using a slurry method to dissipate heat.[1] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. The exact solvent composition should be optimized using TLC.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
2. Procedure:
-
Solvent System Selection:
-
Perform TLC analysis of the crude product using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The optimal mobile phase should provide an Rf value of approximately 0.3 for this compound.
-
-
Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.[1]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.[1]
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[1]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Visualization
References
Troubleshooting impurities in 2-(Quinolin-2-yl)acetonitrile NMR spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for identifying impurities in the ¹H NMR spectrum of 2-(Quinolin-2-yl)acetonitrile. This resource is designed to assist researchers in ensuring the purity and accurate characterization of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows more peaks than expected. What are the common impurities I should be looking for?
A1: Besides residual solvents, common impurities often originate from the starting materials or side reactions during the synthesis. If you synthesized this compound from 2-chloroquinoline, you should look for the presence of unreacted 2-chloroquinoline . Additionally, partial or complete hydrolysis of the nitrile group can lead to the formation of 2-(quinolin-2-yl)acetamide and quinoline-2-carboxylic acid , respectively.
Q2: I see a singlet around δ 4.3 ppm, but I am unsure of its identity. What could it be?
A2: A singlet in this region is characteristic of the methylene protons (-CH₂-) of the desired product, this compound. However, its chemical shift can vary slightly depending on the solvent and concentration. To confirm its identity, you should look for the characteristic aromatic signals of the quinoline ring system.
Q3: There are broad signals in my spectrum, particularly downfield. What might these be?
A3: A broad singlet, typically observed far downfield (δ > 10 ppm), can be indicative of a carboxylic acid proton, suggesting the presence of quinoline-2-carboxylic acid, a hydrolysis byproduct. Broad signals can also arise from the -NH₂ protons of 2-(quinolin-2-yl)acetamide. To confirm the presence of an exchangeable proton (like -COOH or -NH₂), you can perform a D₂O shake experiment. Upon adding a drop of D₂O to your NMR tube and re-acquiring the spectrum, the signal corresponding to the exchangeable proton should disappear or significantly decrease in intensity.
Q4: How can I differentiate between the signals of this compound and the starting material, 2-chloroquinoline?
A4: The most telling difference is the presence of the singlet for the methylene protons (-CH₂CN) in the product, which is absent in 2-chloroquinoline. Furthermore, the aromatic regions of the two compounds will show distinct patterns and chemical shifts. Comparing your spectrum to the reference data in Table 1 will help in distinguishing between the two compounds.
Q5: What are some common solvent impurities I might see in my NMR spectrum?
A5: Common solvents used in synthesis and purification can appear in your NMR spectrum. These include, but are not limited to, acetone, acetonitrile, dichloromethane, diethyl ether, ethyl acetate, and hexane. Refer to Table 2 for the characteristic ¹H NMR chemical shifts of these common laboratory solvents.
Data Presentation
Table 1: ¹H NMR Chemical Shift Data for this compound and Potential Impurities
| Compound Name | Structure | Key ¹H NMR Signals (δ ppm) in CDCl₃ |
| This compound |
| ~8.2 (d, 1H), 8.1 (d, 1H), 7.8 (d, 1H), 7.7 (t, 1H), 7.6 (t, 1H), 7.5 (d, 1H), 4.3 (s, 2H) |
| 2-Chloroquinoline | ~8.1 (d, 1H), 8.0 (d, 1H), 7.8 (d, 1H), 7.7 (t, 1H), 7.5 (t, 1H), 7.4 (d, 1H) | |
| 2-(Quinolin-2-yl)acetamide |
| Aromatic protons similar to the nitrile, a singlet for the -CH₂- group, and broad signals for the -NH₂ protons. |
| Quinoline-2-carboxylic Acid | ~8.3 (d, 1H), 8.2 (d, 1H), 8.15 (d, 1H), 7.9 (t, 1H), 7.85 (d, 1H), 7.75 (t, 1H), >10 (br s, 1H) [1] | |
| Quinoline | ~8.9 (dd, 1H), 8.1 (dd, 1H), 8.0 (d, 1H), 7.7 (d, 1H), 7.6 (t, 1H), 7.4 (t, 1H), 7.3 (dd, 1H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument.
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Solvents
| Solvent | Chemical Shift (δ ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | singlet |
| Acetonitrile | 2.05 | singlet |
| Dichloromethane | 5.30 | singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | quartet, triplet |
| Dimethylformamide (DMF) | 8.03 (s), 2.92 (s), 2.75 (s) | singlet, singlet, singlet |
| Dimethyl Sulfoxide (DMSO) | 2.54 | singlet |
| Ethanol | 3.72 (q), 2.22 (br s), 1.24 (t) | quartet, broad singlet, triplet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | quartet, singlet, triplet |
| Hexane | 1.25, 0.88 | multiplet, multiplet |
| Methanol | 3.49 | singlet |
| Toluene | 7.28-7.17 (m), 2.36 (s) | multiplet, singlet |
| Water | 1.56 | singlet |
Source: Adapted from common laboratory solvent charts.[2][3][4][5][6][7][8]
Experimental Protocols
Synthesis of this compound from 2-Chloroquinoline
This protocol describes a typical nucleophilic substitution reaction to synthesize this compound.
Materials:
-
2-Chloroquinoline
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Standard glassware for work-up (separatory funnel, beakers, filtration apparatus)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 2-chloroquinoline (1.0 eq) in anhydrous DMF or DMSO.
-
Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for NMR Impurities
The following diagram illustrates a logical workflow for identifying the source of unexpected peaks in the ¹H NMR spectrum of this compound.
Caption: A logical workflow for troubleshooting impurities in the ¹H NMR spectrum.
Synthetic Pathway and Potential Side Reactions
This diagram illustrates the primary synthetic route to this compound from 2-chloroquinoline and highlights potential side reactions that can lead to impurities.
Caption: Synthetic pathway and potential side reactions.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 2-(Quinolin-2-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(Quinolin-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound involve the nucleophilic substitution of a suitable leaving group at the 2-position of the quinoline ring with a cyanide anion, or through a Reissert-Henze type reaction. The most common precursors are 2-chloroquinoline and quinoline N-oxide.
Q2: I am observing a low yield in my synthesis of this compound from 2-chloroquinoline. What are the potential causes?
A2: Low yields in the cyanation of 2-chloroquinoline can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may be insufficient for the complete conversion of the starting material.
-
Side reactions: Competing side reactions, such as hydrolysis of the nitrile group or reaction with impurities, can reduce the yield of the desired product.
-
Poor quality of reagents: The purity of 2-chloroquinoline and the cyanide source (e.g., KCN, NaCN) is crucial. Impurities can inhibit the reaction or lead to undesired byproducts.
-
Suboptimal solvent: The choice of solvent significantly impacts the solubility of the reagents and the reaction rate. Polar aprotic solvents like DMSO or DMF are generally preferred.
Q3: Are there specific safety precautions I should take when working with cyanide salts?
A3: Yes, working with cyanide salts is extremely hazardous and requires strict safety protocols. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas. Therefore, all reactions and work-up procedures should be performed under basic or neutral conditions. Have a cyanide antidote kit readily available and ensure you are trained in its use.
Q4: My Reissert-Henze reaction to synthesize this compound is not proceeding as expected. What are some troubleshooting tips?
A4: The Reissert-Henze reaction involves the reaction of quinoline N-oxide with a cyanating agent. Common issues include:
-
Decomposition of quinoline N-oxide: Quinoline N-oxide can be unstable under harsh reaction conditions. Ensure the reaction temperature is carefully controlled.
-
Inefficient cyanation: The choice of cyanating agent and reaction conditions is critical. A combination of a cyanide source and an activating agent (e.g., benzoyl chloride) is typically used.
-
Complex product mixture: The reaction can sometimes lead to a mixture of products, including the desired nitrile, as well as other quinoline derivatives. Careful optimization of the reaction conditions and purification are necessary.
Troubleshooting Guides
Issue 1: Low Yield in the Cyanation of 2-Chloroquinoline
This guide provides a systematic approach to troubleshooting low yields when synthesizing this compound from 2-chloroquinoline.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
Issue 2: Formation of Impurities
The formation of impurities is a common challenge. This guide helps identify and mitigate common side products.
Potential Side Products and Mitigation Strategies
| Impurity/Side Product | Potential Cause | Mitigation Strategy |
| Unreacted 2-Chloroquinoline | Incomplete reaction. | Increase reaction time, temperature, or use a more reactive cyanide source. Ensure efficient stirring. |
| Quinolin-2-one | Hydrolysis of 2-chloroquinoline or the product nitrile during reaction or work-up. | Ensure anhydrous reaction conditions. Perform work-up under neutral or slightly basic conditions. |
| 2-(Quinolin-2-yl)acetamide | Hydrolysis of the nitrile group during work-up. | Avoid prolonged exposure to acidic or strongly basic conditions during work-up and purification. |
| Polymeric materials/tar | High reaction temperatures or presence of impurities. | Optimize the reaction temperature to the minimum required for a reasonable reaction rate. Use purified starting materials. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Cyanation of 2-Chloroquinoline
| Entry | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KCN | DMSO | 120 | 12 | 75 |
| 2 | NaCN | DMSO | 120 | 12 | 70 |
| 3 | KCN | DMF | 120 | 12 | 68 |
| 4 | KCN | DMSO | 100 | 24 | 65 |
| 5 | KCN | DMSO | 140 | 8 | 82 |
| 6 | KCN (with 18-crown-6) | Acetonitrile | 80 | 24 | 55 |
Note: This data is representative and may vary based on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloroquinoline
This protocol describes a general procedure for the synthesis of this compound via nucleophilic substitution.
Materials:
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2-Chloroquinoline (1.0 eq)
-
Potassium cyanide (KCN) (1.5 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroquinoline in DMSO.
-
Add potassium cyanide to the solution. Caution: KCN is highly toxic.
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Heat the reaction mixture to 140 °C and stir for 8 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
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Filter the solid precipitate and wash thoroughly with water.
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Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines the purification of the crude product.
Materials:
-
Crude this compound
-
Ethanol
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of cold ethanol.
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Dry the crystals under vacuum to obtain pure this compound.
Logical Relationship of Purification Steps
How to remove unreacted starting material from 2-(Quinolin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of 2-(Quinolin-2-yl)acetonitrile, a key intermediate in various synthetic applications. This guide focuses on removing unreacted starting materials and other common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The impurities present in your crude product will largely depend on the synthetic route employed. The two most common precursors to this compound are 2-chloroquinoline and quinoline N-oxide.
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From 2-chloroquinoline: The primary impurity is typically unreacted 2-chloroquinoline. Side products can also arise from incomplete reaction or side reactions with the cyanide source.
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From quinoline N-oxide: Unreacted quinoline N-oxide is a common impurity. The reaction conditions can sometimes lead to the formation of other quinoline derivatives as byproducts.
Q2: Which purification technique is most effective for this compound?
A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice between them often depends on the nature and quantity of the impurities, as well as the desired final purity.
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Recrystallization is often a good first choice for removing small amounts of impurities from a solid product and can yield highly pure crystalline material.
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Column chromatography is a more versatile technique that can separate the desired product from a wider range of impurities, including those with similar solubility characteristics. It is particularly useful when dealing with complex reaction mixtures or when very high purity is required.
Q3: My purified this compound appears as an oil instead of a solid. What should I do?
A3: "Oiling out," where the product separates as a liquid instead of crystals during recrystallization, can be a common issue. This often happens if the cooling process is too rapid or if the chosen solvent is not ideal. To address this, you can try the following:
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Re-heat the solution to dissolve the oil.
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Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.
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Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
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Scratch the inside of the flask with a glass rod at the surface of the solution to provide a nucleation site for crystal growth.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low Recovery of Product | The chosen solvent is too good at dissolving the product, even at low temperatures. | Select a solvent in which the product has lower solubility at cold temperatures. Alternatively, use a mixed-solvent system. |
| Too much solvent was used during the initial dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | |
| Premature crystallization occurred during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. | |
| Product is still impure after recrystallization | The chosen solvent did not effectively differentiate between the product and the impurity. | Perform solubility tests to find a solvent that dissolves the impurity well but the product poorly at room temperature, or vice-versa. |
| The cooling process was too rapid, trapping impurities within the crystals. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The solvent system (eluent) is either too polar or not polar enough. | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for non-polar impurities is a mixture of hexane and ethyl acetate. For more polar impurities, a gradient elution with increasing polarity may be necessary. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude product in the minimum amount of the initial eluent before loading it onto the column. | |
| Product Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high or too low, respectively. | Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity (e.g., increase the proportion of hexane). If it elutes too slowly, increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Streaking or Tailing of Bands | The compound is interacting too strongly with the stationary phase (silica gel). | Add a small amount of a modifier to the eluent. For basic compounds like quinolines, adding a small percentage of triethylamine (e.g., 0.1-1%) can improve peak shape. |
| The sample is not sufficiently soluble in the eluent. | Choose an eluent system in which the compound is more soluble, or consider a different stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
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Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent. Ethanol or a mixture of ethanol and water is often a good starting point. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen hot solvent. Heat the mixture with stirring until the solid dissolves completely. Add more hot solvent dropwise if necessary to achieve full dissolution, using the minimum amount required.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Table 1: Example Recrystallization Solvent Systems and Expected Recovery
| Solvent System | Crude Purity (%) | Post-Recrystallization Purity (%) | Typical Recovery (%) |
| Ethanol | 90 | >98 | 75-85 |
| Ethanol/Water (e.g., 9:1) | 85 | >97 | 70-80 |
| Isopropanol | 92 | >98 | 80-90 |
Note: These values are illustrative and can vary depending on the initial purity and the specific impurities present.
Protocol 2: Column Chromatography of this compound
This protocol describes a standard silica gel column chromatography for purification.
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TLC Analysis: Determine the optimal eluent system by running thin-layer chromatography (TLC) on the crude product using various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal system should give a retention factor (Rf) of approximately 0.2-0.4 for this compound and good separation from impurities.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the solution onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent over time.
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Fraction Collection: Collect the eluent in separate fractions.
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Analysis: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 2: Example Column Chromatography Conditions and Results
| Stationary Phase | Eluent System (Hexane:Ethyl Acetate) | Crude Purity (%) | Post-Column Purity (%) | Typical Yield (%) |
| Silica Gel | 4:1 | 80 | >99 | 85-95 |
| Silica Gel | 3:1 | 75 | >98 | 80-90 |
| Silica Gel with 0.5% Triethylamine | 4:1 | 80 (with basic impurities) | >99 | 85-95 |
Note: These values are illustrative and can vary based on the specific reaction mixture and column dimensions.
Visualizing Purification Workflows
The following diagrams illustrate the general workflows for the purification of this compound.
Caption: General workflow for the recrystallization of this compound.
Caption: General workflow for column chromatography purification.
Caption: A logical approach to troubleshooting common purification problems.
Stability issues of 2-(Quinolin-2-yl)acetonitrile under acidic/basic conditions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 2-(Quinolin-2-yl)acetonitrile under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is the hydrolysis of the nitrile functional group. This reaction can occur under both acidic and basic conditions, leading to the formation of 2-(quinolin-2-yl)acetamide as an intermediate, and ultimately 2-(quinolin-2-yl)acetic acid as the final degradation product. While the quinoline ring is generally stable, extreme conditions may lead to oxidative degradation.
Q2: What is the expected degradation pathway under acidic conditions?
A2: Under acidic conditions, the nitrile group of this compound is susceptible to hydrolysis. The reaction is catalyzed by protons and proceeds through an amide intermediate to form the corresponding carboxylic acid.
Q3: What is the expected degradation pathway under basic conditions?
A3: Under basic conditions, the nitrile group can be hydrolyzed by hydroxide ions. Similar to acidic hydrolysis, this reaction forms an amide intermediate which is then further hydrolyzed to a carboxylate salt. Subsequent acidification will yield the carboxylic acid.
Q4: Can I stop the hydrolysis at the amide intermediate stage?
A4: Isolating the 2-(quinolin-2-yl)acetamide intermediate can be challenging as it is also susceptible to hydrolysis. Milder reaction conditions, such as using a weaker base or acid and carefully controlling the reaction time and temperature, may allow for the accumulation of the amide. However, obtaining the amide as a major product often requires specific synthetic routes rather than partial hydrolysis.
Q5: How can I monitor the degradation of this compound?
A5: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An appropriate HPLC method should be able to separate the parent compound, this compound, from its potential degradation products, primarily 2-(quinolin-2-yl)acetamide and 2-(quinolin-2-yl)acetic acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in my HPLC chromatogram after storing my sample in acidic or basic solution. | The compound is likely degrading. The new peaks could correspond to 2-(quinolin-2-yl)acetamide and/or 2-(quinolin-2-yl)acetic acid. | Confirm the identity of the new peaks by synthesizing or obtaining reference standards for the potential degradation products. Adjust the pH of your solution to a more neutral range if the degradation is undesirable for your experiment. |
| The concentration of my this compound solution is decreasing over time. | This is a clear indication of instability. The rate of degradation will depend on the pH, temperature, and solvent composition of your solution. | To minimize degradation, store solutions at a neutral pH and at low temperatures (e.g., 2-8 °C). Protect from light to prevent potential photodegradation. For long-term storage, consider storing the compound as a solid in a desiccated environment. |
| I am trying to force degradation to identify potential impurities, but I am seeing either no degradation or complete degradation. | The stress conditions (pH, temperature, time) are either too mild or too harsh. | For forced degradation studies, aim for 5-20% degradation. If no degradation is observed, increase the strength of the acid/base, the temperature, or the duration of the stress. If degradation is too rapid, reduce the stress conditions. |
| My mass spectrometry data shows a mass increase of 18 amu and 19 amu in my stressed samples. | An increase of 18 amu likely corresponds to the formation of 2-(quinolin-2-yl)acetamide (hydrolysis of C≡N to C(=O)NH₂). An increase of 19 amu (net addition of H₂O and loss of NH₃) is consistent with the formation of 2-(quinolin-2-yl)acetic acid. | This confirms the hydrolytic degradation pathway. Use this information to develop a targeted HPLC method to quantify these impurities. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis:
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Mix equal volumes of the stock solution and 0.1 N HCl.
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Incubate at 60°C.
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Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
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Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at 60°C.
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Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
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Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Control Sample:
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Mix the stock solution with an equal volume of purified water.
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Store under the same conditions as the stressed samples.
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3. HPLC Analysis:
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Analyze all samples using a validated stability-indicating HPLC method.
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The method should be capable of separating this compound from its potential degradation products.
4. Data Presentation:
The results of the forced degradation study can be summarized in the following tables.
Table 1: Stability of this compound under Acidic Conditions (0.1 N HCl at 60°C)
| Time (hours) | Peak Area of this compound | % Degradation | Peak Area of 2-(quinolin-2-yl)acetamide | Peak Area of 2-(quinolin-2-yl)acetic acid |
| 0 | Initial Area | 0 | 0 | 0 |
| 2 | Area at 2h | Calculate % | Area at 2h | Area at 2h |
| 4 | Area at 4h | Calculate % | Area at 4h | Area at 4h |
| 8 | Area at 8h | Calculate % | Area at 8h | Area at 8h |
| 24 | Area at 24h | Calculate % | Area at 24h | Area at 24h |
Table 2: Stability of this compound under Basic Conditions (0.1 N NaOH at 60°C)
| Time (hours) | Peak Area of this compound | % Degradation | Peak Area of 2-(quinolin-2-yl)acetamide | Peak Area of 2-(quinolin-2-yl)acetic acid |
| 0 | Initial Area | 0 | 0 | 0 |
| 1 | Area at 1h | Calculate % | Area at 1h | Area at 1h |
| 2 | Area at 2h | Calculate % | Area at 2h | Area at 2h |
| 4 | Area at 4h | Calculate % | Area at 4h | Area at 4h |
| 8 | Area at 8h | Calculate % | Area at 8h | Area at 8h |
Visualizations
The following diagrams illustrate the key degradation pathways of this compound.
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Base-catalyzed hydrolysis pathway.
Caption: General experimental workflow.
Technical Support Center: Scaling Up the Synthesis of 2-(Quinolin-2-yl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(Quinolin-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the laboratory-scale synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and scalable methods for the synthesis of this compound typically start from readily available quinoline precursors. Two common and effective routes are:
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Nucleophilic Substitution of 2-Chloroquinoline: This is a classical and widely used method involving the reaction of 2-chloroquinoline with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent.
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The Reissert Reaction: This method involves the reaction of quinoline with an acid chloride and a cyanide source to form a Reissert compound (1-acyl-2-cyano-1,2-dihydroquinoline), which can then be treated to yield the desired this compound.
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields in the synthesis of this compound can arise from several factors depending on the chosen synthetic route. Common issues include incomplete conversion of starting materials, degradation of the product under harsh reaction conditions, and the formation of side products. To improve the yield, consider the following:
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Optimize Reaction Temperature: Excessive heat can lead to decomposition and side reactions. Carefully control and optimize the temperature for the specific reaction.
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Solvent Choice: The solvent can significantly impact the reaction rate and yield. For nucleophilic substitution, polar aprotic solvents like DMF or DMSO are generally effective.[1]
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Purity of Reagents: Ensure that all starting materials and reagents are of high purity and are dry, as contaminants can interfere with the reaction.
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Inert Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reactants and intermediates.
Q3: I am observing significant impurity peaks in my analytical data. What are the likely side products and how can I minimize their formation?
A3: The formation of impurities is a common challenge. Depending on the synthetic route, potential side products may include:
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Unreacted Starting Materials: If the reaction is incomplete, you will see the starting materials in your analysis. Monitor the reaction progress using TLC or LC-MS to ensure completion.
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Hydrolysis of the Nitrile: The acetonitrile group is susceptible to hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic workup conditions.
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Formation of Isomers: In some quinoline syntheses, the formation of constitutional isomers is possible depending on the starting materials and reaction conditions.
To minimize side product formation, it is crucial to maintain optimal reaction conditions, including temperature, reaction time, and stoichiometry of reagents.
Q4: What are the main challenges when scaling up the synthesis from laboratory to pilot or production scale?
A4: Scaling up the synthesis of quinoline derivatives can present several challenges:
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Mass and Heat Transfer: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of impurities. Inadequate heat removal can also lead to thermal runaway.
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Reagent Addition: The rate of reagent addition becomes more critical at a larger scale. A controlled addition profile using a syringe pump or dropping funnel is recommended to manage the reaction exotherm.
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Work-up and Product Isolation: Isolating the product from a large volume of solvent can be challenging. Crystallization conditions that work well on a small scale may need to be re-optimized for larger batches to ensure consistent crystal form and purity.
Troubleshooting Guides
Issue 1: Poor Yield in the Nucleophilic Substitution of 2-Chloroquinoline
| Symptom | Possible Cause | Suggested Solution |
| High amount of unreacted 2-chloroquinoline | Incomplete reaction. | Increase reaction time and/or temperature. Ensure the cyanide salt is fully dissolved. |
| Poor quality of cyanide salt. | Use a fresh, dry batch of sodium or potassium cyanide. | |
| Formation of 2-hydroxyquinoline | Presence of water in the reaction mixture. | Use anhydrous solvents and dry glassware. Run the reaction under an inert atmosphere. |
| Product degradation | Reaction temperature is too high. | Optimize the reaction temperature. A range of 50-70°C is often a good starting point.[1] |
Issue 2: Difficulties with Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Oily product that is difficult to crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel. |
| Product co-elutes with impurities during chromatography | Inappropriate solvent system. | Screen different solvent systems for column chromatography to achieve better separation. |
| Low recovery after recrystallization | Product is too soluble in the chosen solvent. | Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloroquinoline
This protocol is based on the principles of nucleophilic aromatic substitution.
Materials:
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2-Chloroquinoline
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Sodium cyanide (NaCN)
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Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroquinoline (1.0 eq) in anhydrous DMF.
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Add sodium cyanide (1.2 eq) to the solution.
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Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Pour the reaction mixture into ice-water to precipitate the crude product.
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Filter the solid, wash thoroughly with water, and dry under vacuum.
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For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Quantitative Data Summary
The following table summarizes the general effect of various parameters on the yield of quinoline synthesis, which can be applied to the synthesis of this compound.
| Parameter | Variation | General Effect on Yield | Reference |
| Catalyst | Lewis acids (e.g., FeCl₃, ZnCl₂) | Can improve yields in certain quinoline syntheses by activating the substrates. | [2] |
| Transition metals (e.g., Cu, Pd) | Can catalyze C-H activation and cyclization reactions, often leading to higher yields under milder conditions. | ||
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Generally good for nucleophilic substitution reactions. | [1] |
| High-boiling inert (e.g., Dowtherm A) | Useful for high-temperature cyclization reactions. | [1] | |
| Temperature | Increasing temperature | Can increase reaction rate but may also lead to product decomposition and side reactions if too high. |
Visualizations
Caption: Troubleshooting workflow for synthesis issues.
Caption: Synthetic pathway from 2-chloroquinoline.
Caption: Overview of the Reissert reaction pathway.
References
Preventing dimer formation in reactions with 2-(Quinolin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-(quinolin-2-yl)acetonitrile, with a particular focus on preventing unwanted dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions?
A1: Dimer formation is a common side reaction where two molecules of this compound react with each other. This self-condensation is a type of Thorpe reaction, which is a base-catalyzed reaction between two nitrile molecules.[1][2][3][4] The acidic nature of the methylene protons (the -CH2- group) in this compound makes it susceptible to deprotonation by a base. The resulting carbanion can then attack the nitrile group of another molecule, leading to the formation of a dimer. The likely structure of the dimer is a β-enaminonitrile, which is a tautomer of the initially formed imine.
Q2: Under what conditions is dimer formation most likely to occur?
A2: Dimer formation is most prevalent under basic conditions, which are often required for reactions such as Knoevenagel condensations and alkylations. The strength of the base, temperature, and reaction time are critical factors. Strong bases can readily deprotonate the active methylene group, initiating the self-condensation process.[5] Prolonged reaction times and elevated temperatures can also increase the likelihood and yield of the dimer byproduct.
Q3: How can I detect the formation of the dimer in my reaction mixture?
A3: Dimer formation can be detected using standard analytical techniques:
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Thin-Layer Chromatography (TLC): The dimer will likely have a different polarity than the starting material and the desired product, appearing as a distinct spot on the TLC plate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the dimer would be significantly more complex than that of the monomer. Look for the appearance of new aromatic and aliphatic signals, and the disappearance or reduction in the intensity of the characteristic singlet for the methylene protons of the starting material.
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Mass Spectrometry (MS): The dimer will have a molecular weight double that of the starting material (C11H8N2, MW: 168.19 g/mol ).[6] Look for a peak corresponding to the dimer's molecular ion.
Troubleshooting Guide: Preventing Dimer Formation
This guide provides strategies to minimize or eliminate the formation of the this compound dimer in your reactions.
Issue 1: Significant Dimer Formation in Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound, like this compound, with an aldehyde or ketone in the presence of a base.[5] The challenge is to promote the reaction with the carbonyl compound while suppressing the self-condensation of the nitrile.
| Root Cause | Recommended Action |
| Base is too strong | Use a milder base. Catalytic amounts of weak bases like piperidine, pyridine, or ammonium acetate are often sufficient to catalyze the Knoevenagel condensation without causing significant dimerization.[5] |
| High reaction temperature | Perform the reaction at a lower temperature. Many Knoevenagel condensations can proceed at room temperature or even cooler, which will disfavor the higher activation energy pathway of dimerization. |
| Prolonged reaction time | Monitor the reaction closely by TLC. Once the desired product is formed, work up the reaction promptly to prevent the accumulation of the dimer over time. |
| High concentration of this compound | Add the this compound slowly to the reaction mixture containing the aldehyde/ketone and the base. This keeps the instantaneous concentration of the deprotonated nitrile low, favoring the reaction with the carbonyl electrophile. |
This protocol is a general guideline and should be optimized for your specific aldehyde or ketone.
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Reaction Setup: To a stirred solution of the aldehyde (1.0 eq) and a catalytic amount of piperidine (0.1 eq) in a suitable solvent (e.g., ethanol or toluene) at room temperature, add a solution of this compound (1.0 eq) in the same solvent dropwise over 30 minutes.
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Monitoring: Monitor the reaction progress by TLC.
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Work-up: Once the starting material is consumed, quench the reaction with a dilute acid (e.g., 1M HCl) to neutralize the basic catalyst.
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Isolation: Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography to separate the desired product from any residual starting material and dimer.
Issue 2: Dimer Formation During Base-Mediated Alkylation
Alkylation of this compound requires a base to generate the nucleophilic carbanion. Strong bases are often used, which can also catalyze dimerization.
| Root Cause | Recommended Action |
| Strong, non-hindered base | Use a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA). LDA can efficiently deprotonate the active methylene group, but its bulkiness may disfavor the intermolecular reaction leading to the dimer. |
| Slow addition of electrophile | Add the base to the this compound at low temperature (e.g., -78 °C) to pre-form the anion, and then add the alkylating agent (electrophile) slowly to this solution. This ensures the anion reacts preferentially with the electrophile. |
| Inappropriate solvent | The choice of solvent can influence reaction rates. Aprotic solvents like THF or diethyl ether are commonly used for reactions involving strong bases like LDA. |
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Knoevenagel condensation pathway and the undesired dimerization pathway.
Caption: Desired Knoevenagel condensation pathway.
Caption: Undesired dimerization pathway (Thorpe Reaction).
Troubleshooting Workflow
The following flowchart provides a logical sequence for troubleshooting dimer formation.
Caption: Troubleshooting workflow for dimer formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Thorpe Reaction [drugfuture.com]
- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. This compound | C11H8N2 | CID 264302 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization of unexpected byproducts in 2-(Quinolin-2-yl)acetonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Quinolin-2-yl)acetonitrile.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the characterization and mitigation of unexpected byproducts.
Issue 1: Presence of a Higher Molecular Weight Impurity in Mass Spectrometry Analysis
-
Question: My mass spectrum shows a peak at approximately double the mass of the expected product (m/z ~337.14), suggesting the formation of a dimer. What could be the cause and how can I prevent it?
-
Answer: The formation of dimeric and even trimeric species is a known phenomenon in quinoline chemistry, particularly under certain reaction conditions.[1] This is often attributed to self-condensation reactions of the quinoline intermediates or products.
Potential Causes:
-
High Reaction Temperature: Elevated temperatures can promote intermolecular reactions leading to dimerization.
-
High Concentration of Reactants: Increased proximity of reactive molecules can favor the formation of dimers.
-
Prolonged Reaction Times: Allowing the reaction to proceed for extended periods can lead to the accumulation of byproducts.
-
Strongly Basic or Acidic Conditions: Certain catalytic conditions can facilitate self-condensation.
Troubleshooting and Mitigation Strategies:
-
Temperature Control: Carefully control the reaction temperature, aiming for the lowest effective temperature to achieve a reasonable reaction rate.
-
Gradual Addition of Reagents: Add one of the key reagents dropwise over a period to maintain a low instantaneous concentration.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and quench the reaction upon completion.
-
Solvent Selection: Use a more dilute reaction mixture to decrease the probability of intermolecular collisions.
-
Purification: The dimeric byproduct can often be separated from the desired product by column chromatography on silica gel.
-
Issue 2: Observation of an Impurity with a Carbonyl Group in IR and NMR Spectra
-
Question: My IR spectrum shows a new peak around 1690-1710 cm⁻¹, and the ¹H NMR spectrum has a singlet around 9.5-10.5 ppm. Could this be an oxidation byproduct?
-
Answer: Yes, these spectral features are characteristic of an aldehyde, likely quinoline-2-carbaldehyde. This byproduct can arise from the oxidation of the starting material, 2-methylquinoline, if it is used as the precursor to your target molecule. The methyl group at the 2-position of the quinoline ring is susceptible to oxidation.
Potential Causes:
-
Presence of Oxidizing Agents: Unintended exposure to air (oxygen) at elevated temperatures or the use of certain reagents can lead to oxidation.
-
Reaction Conditions for Halogenation: If the synthesis involves the halogenation of 2-methylquinoline to form 2-(halomethyl)quinoline, some oxidation to the aldehyde may occur as a side reaction.
Troubleshooting and Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Choice of Reagents: When converting 2-methylquinoline, select mild reagents that are less likely to cause over-oxidation.
-
Control of Reaction Temperature: Avoid excessive heating during the synthesis.
-
Purification: Quinoline-2-carbaldehyde can typically be separated from this compound by column chromatography. A bisulfite addition reaction could also be employed to selectively remove the aldehyde from the reaction mixture.
-
Issue 3: Low Yield and a Complex Mixture of Products
-
Question: The overall yield of my synthesis is low, and the crude product is a complex mixture according to TLC and NMR. What are the likely issues?
-
Answer: A low yield and a complex product mixture can stem from a variety of factors, including incomplete conversion of starting materials, multiple side reactions, and product degradation. In the context of this compound synthesis, this could be due to issues in the initial formation of the quinoline ring system or in the subsequent functionalization steps.
Potential Causes:
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst can lead to a host of side reactions.
-
Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the desired reaction pathway.
-
Isomer Formation: Depending on the synthetic route (e.g., Conrad-Limpach or Doebner-von Miller synthesis for the quinoline core), the formation of isomeric quinoline products is possible.[2]
-
Decomposition: The product or intermediates may be unstable under the reaction conditions.
Troubleshooting and Mitigation Strategies:
-
Optimize Reaction Parameters: Systematically vary the temperature, solvent, and catalyst to find the optimal conditions for your specific substrates.
-
Purify Starting Materials: Ensure the purity of your starting materials before use.
-
Detailed Spectroscopic Analysis: Use a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry to identify the major components of the product mixture. This will provide clues about the competing side reactions.
-
Stepwise Synthesis and Purification: If the synthesis involves multiple steps, purify the intermediate at each stage to prevent the carryover of impurities that could complicate subsequent reactions.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the formation of unexpected byproducts under different reaction conditions. This data is illustrative and intended to guide optimization efforts.
| Condition ID | Starting Material | Reagent | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Dimer Byproduct (%) | Oxidation Byproduct (%) |
| A | 2-Methylquinoline | NBS, AIBN | 80 | 6 | 75 | <1 | 15 |
| B | 2-Methylquinoline | NBS, AIBN | 100 | 6 | 60 | 5 | 25 |
| C | 2-(Chloromethyl)quinoline | NaCN | 50 | 4 | 85 | 5 | <1 |
| D | 2-(Chloromethyl)quinoline | NaCN | 80 | 8 | 70 | 15 | <1 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)quinoline from 2-Methylquinoline
-
Materials: 2-Methylquinoline (1 eq.), N-Chlorosuccinimide (NCS) (1.1 eq.), Azobisisobutyronitrile (AIBN) (0.05 eq.), Carbon tetrachloride (CCl₄).
-
Procedure:
-
To a solution of 2-methylquinoline in CCl₄, add NCS and AIBN.
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-(chloromethyl)quinoline can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Protocol 2: Synthesis of this compound from 2-(Chloromethyl)quinoline
-
Materials: 2-(Chloromethyl)quinoline (1 eq.), Sodium cyanide (NaCN) (1.2 eq.), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-(chloromethyl)quinoline in DMF.
-
Add sodium cyanide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
-
Protocol 3: Characterization of Byproducts
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
Expected Signals for Dimer: A more complex aromatic region compared to the monomer, and potentially a different integration ratio of aromatic to aliphatic protons.
-
Expected Signals for Quinoline-2-carbaldehyde: A characteristic aldehyde proton signal between δ 9.5-10.5 ppm in the ¹H NMR spectrum and a carbonyl carbon signal around δ 190-200 ppm in the ¹³C NMR spectrum.
-
-
Mass Spectrometry (MS):
-
Analyze the byproduct using a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap) to obtain an accurate mass.
-
Expected m/z for Dimer: [2M+H]⁺ or [2M+Na]⁺, where M is the mass of the desired product.
-
Expected m/z for Quinoline-2-carbaldehyde: An m/z corresponding to the molecular formula C₁₀H₇NO.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound, highlighting potential side reactions leading to unexpected byproducts.
Caption: A logical workflow for troubleshooting the formation of unexpected byproducts during the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of 2-(Quinolin-2-yl)acetonitrile and Other Quinoline Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. Its versatile nature allows for substitutions that can significantly modulate biological activity. This guide provides a comparative analysis of 2-(Quinolin-2-yl)acetonitrile, a simple yet intriguing quinoline derivative, against other quinoline-based compounds with established anticancer, antimicrobial, and enzyme inhibitory activities. Due to the limited publicly available biological data for this compound, this comparison leverages data from structurally related quinoline derivatives to project its potential therapeutic value and guide future research.
Chemical Properties at a Glance
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. Here, we compare the key properties of this compound with other representative quinoline derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₁₁H₈N₂ | 168.19 | 1.9 | 0 | 2 |
| 2-Chloroquinoline | C₉H₆ClN | 163.60 | 2.5 | 0 | 1 |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 1.9 | 1 | 1 |
| Lenvatinib | C₂₁H₁₉ClN₄O₄ | 426.85 | 3.3 | 2 | 7 |
| Ciprofloxacin | C₁₇H₁₈FN₃O₃ | 331.34 | -0.6 | 2 | 5 |
Comparative Biological Activity
The true potential of a compound lies in its biological activity. This section compares the anticancer, antimicrobial, and enzyme inhibitory activities of various quinoline derivatives, providing a benchmark for the potential of this compound.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[1] The cytotoxicity of these compounds is often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-Diphenylquinoline | HT29 (Colon) | >100 | [2] |
| 6-Bromo-5-nitroquinoline | HT29 (Colon) | 48.7 ± 3.4 | [2] |
| 2-Arylquinoline Derivative 13 | HeLa (Cervical) | 8.3 | [3] |
| Quinoline-2-one based Chalcone 27 | HCT-116 (Colon) | 0.131 | [4] |
| 5-Fluorouracil (Reference Drug) | HT29 (Colon) | 16.8 ± 1.2 | [2] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline derivatives have a long history in this area, with fluoroquinolones being a prominent class of antibiotics. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one Derivative 6c | MRSA | 0.75 | [5][6] |
| Quinoline Derivative 11 | S. aureus | 6.25 | [7] |
| 2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio) acetonitrile | S. aureus | 0.062 | [8] |
| Ciprofloxacin (Reference Drug) | S. aureus | 0.018 | [5] |
Enzyme Inhibitory Activity
Many quinoline derivatives exert their therapeutic effects by inhibiting specific enzymes. For instance, their ability to inhibit kinases is a key mechanism in cancer therapy.[9]
| Compound | Target Enzyme | IC50 | Reference |
| Quinoline-based Compound 5 | Pim-1 Kinase | 1.29 µM | [10] |
| Quinoline-based Compound 14f | HER2 Kinase | - | [11] |
| Quinoline Derivative (unspecified) | DPP-4 | 1.4621 to 6.7805 µM | [12][13] |
| Lapatinib (Reference Drug) | HER2 Kinase | - | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
PI3K/AKT/mTOR Signaling Pathway
Quinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation in many cancers.[14]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by quinoline derivatives.
General Workflow for Anticancer Drug Screening
The process of evaluating the anticancer potential of a new compound involves a series of well-defined steps.
Caption: A typical workflow for in vitro anticancer screening of a novel compound.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis of this compound and for key biological assays.
Synthesis of this compound
This protocol is a plausible method based on established syntheses of 2-substituted quinolines.
Materials:
-
2-Chloroquinoline
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2-chloroquinoline (1 equivalent) in DMSO.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture at 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HT29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (this compound or other derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This microbroth dilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
While direct experimental data for this compound is currently scarce, this comparative analysis highlights the immense potential held by the quinoline scaffold in medicinal chemistry. The presented data for structurally related derivatives suggest that this compound could exhibit interesting anticancer, antimicrobial, and enzyme inhibitory properties. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to initiate their own investigations into this and other novel quinoline derivatives, paving the way for the discovery of new and effective therapeutic agents. Further experimental validation is crucial to fully elucidate the biological profile of this compound and its potential as a lead compound in drug development.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties - Journal of King Saud University - Science [jksus.org]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijmphs.com [ijmphs.com]
- 11. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Analysis of 2-(Quinolin-2-yl)acetonitrile
For researchers, scientists, and professionals in drug development, the quest for novel bioactive compounds is perpetual. Among the myriad of heterocyclic scaffolds, quinoline derivatives have consistently emerged as privileged structures, exhibiting a wide spectrum of pharmacological activities. This guide provides a comprehensive validation of the biological activity of 2-(Quinolin-2-yl)acetonitrile and its derivatives, offering an objective comparison with alternative compounds, supported by experimental data. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon data from structurally related quinoline-acetonitrile and other quinoline derivatives to forecast its potential biological profile.
Comparative Analysis of Biological Activity
To provide a clear and concise overview, the biological activities of various quinoline derivatives are summarized below. These tables offer a comparative look at their cytotoxic and antimicrobial potencies against established standards.
Cytotoxic Activity
The cytotoxic potential of quinoline derivatives is a significant area of investigation, with many compounds demonstrating promising activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is presented below for several quinoline derivatives in comparison to the standard chemotherapeutic drug, Doxorubicin. Lower IC50 values indicate greater cytotoxic potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Nitro-aldehyde quinoline derivative (E) | Caco-2 (colorectal adenocarcinoma) | 0.535 | Doxorubicin | HT-29 (Colon) | 0.5 |
| Amine-aldehyde quinoline derivative (F) | Caco-2 (colorectal adenocarcinoma) | > 0.535 | Doxorubicin | BJ (Normal Fibroblast) | 2.1 |
| Benzylidene derivative of Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 205 (doxorubicin-sensitive colon adenocarcinoma) | 15.6 | |||
| Benzylidene derivative of Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | Colo 320 (doxorubicin-resistant colon adenocarcinoma) | 12.3 | |||
| Quinoline compound 91b1 | A549 (lung carcinoma) | 15.38 µg/mL | |||
| Quinoline compound 91b1 | AGS (gastric adenocarcinoma) | 4.28 µg/mL | |||
| Quinoline compound 91b1 | KYSE150 (esophageal squamous cell carcinoma) | 4.17 µg/mL | |||
| Quinoline compound 91b1 | KYSE450 (esophageal squamous cell carcinoma) | 1.83 µg/mL |
Table 1: Comparative Cytotoxic Activity of Quinoline Derivatives.[1] This table showcases the IC50 values of various quinoline derivatives against different cancer cell lines, with Doxorubicin as a reference.
Antimicrobial Activity
Quinoline derivatives have also been extensively studied for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The table below compares the MIC values of quinoline derivatives against various bacterial strains, with Vancomycin and Daptomycin serving as standard antibiotics.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | Bacterial Strain | MIC (µg/mL) |
| Quinoline compound 7 | E. coli ATCC25922 | 2 | Vancomycin | MRSA ACL51 | 20% inhibition at 0.5 MIC |
| Quinoline compound 7 | S. pyrogens ATCC19615 | 2 | Daptomycin | MRSA | 0.75 |
| Quinoline compound 7 | S. aureus ATCC25923 | 0.031 | Daptomycin | VRE | 0.75 |
| Quinoline compound 7 | MRSA ATCC43300 | 0.063 | Daptomycin | MRSE | 2.50 |
| Quinoline compound 6c | MRSA | 0.75 | |||
| Quinoline compound 6c | VRE | 0.75 | |||
| Quinoline compound 6c | MRSE | 2.50 |
Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives.[2][3][4] This table presents the Minimum Inhibitory Concentration (MIC) of different quinoline compounds against various bacterial strains, compared to standard antibiotics.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the metabolic activity of cells, which is indicative of cell viability and cytotoxicity.[1][5][6][7]
Materials:
-
Target cancer cell lines (e.g., HeLa, MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound or its derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.[1][8][9]
Materials:
-
Target enzyme (e.g., EGFR, HER-2, COX-1, COX-2)
-
Substrate specific to the enzyme (e.g., fluorogenic or chromogenic)
-
Assay buffer
-
Test compound (this compound or derivatives)
-
Positive control inhibitor
-
96-well microplate (black or clear, depending on the detection method)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Assay Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, the target enzyme at a fixed concentration, and varying concentrations of the test compound. Include wells with no inhibitor (negative control) and a known inhibitor (positive control).
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over a set period using a plate reader.
-
Data Analysis: Determine the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the reaction curve. Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizing the Mechanisms
To better understand the potential mechanisms of action and experimental processes, the following diagrams are provided.
Caption: A generalized workflow for in vitro biological activity screening.
Many quinoline derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[10][11][12][13][14]
Caption: Quinoline derivatives may inhibit the EGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation for the Quantification of 2-(Quinolin-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantification of 2-(Quinolin-2-yl)acetonitrile. It includes a detailed, robust HPLC method validation protocol designed to meet the rigorous standards of the pharmaceutical industry, supported by comparative data and adherence to ICH guidelines.[1][2]
Performance Comparison of Analytical Techniques
The selection of an analytical method is critical in drug development and quality control. While HPLC is a widely adopted technique for its accuracy and robustness in quantifying quinoline derivatives, other methods offer distinct advantages in specific applications.[3][4] The following table summarizes the key performance characteristics of various analytical techniques for the quantification of quinoline compounds.
| Analytical Technique | Principle | Linearity (r²) | Accuracy (% Recovery) | Precision (RSD%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput |
| HPLC-UV | Chromatographic separation followed by UV-Vis detection. | > 0.999[3] | 98 - 102[3] | < 2[3] | 0.1 - 1.0 µg/mL[3] | 0.2 - 5.0 µg/mL[3] | Moderate |
| GC-MS | Chromatographic separation of volatile compounds followed by mass spectrometry. | > 0.99 | 95 - 105 | < 5 | ng/mL range | ng/mL range | Moderate to High |
| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry for high selectivity. | > 0.99 | 97 - 103 | < 3 | pg/mL to ng/mL range | pg/mL to ng/mL range | High |
| Spectrophotometry | Measurement of light absorption by the analyte. | > 0.99 | 90 - 110 | < 5 | µg/mL range | µg/mL range | High |
| Electroanalytical Methods | Measurement of electrochemical properties of the analyte. | > 0.98 | 95 - 105 | < 5 | µM range | µM range | High |
HPLC Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[1][5] The following diagram illustrates the typical workflow for HPLC method validation according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Experimental Protocol: HPLC Method Validation for this compound
This section provides a detailed protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).[7] The aqueous phase may contain a pH modifier like 0.1% phosphoric acid.[6][8]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: Determined by UV scan of this compound (a common wavelength for quinolines is around 225 nm or 289 nm).[4][6]
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Validation Parameters
The following validation parameters should be assessed according to ICH guidelines.[9][10]
-
System Suitability: Before starting the validation, inject a standard solution multiple times (e.g., n=6) to check for system suitability. The relative standard deviation (RSD) for peak area and retention time should be less than 2%.[9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank (mobile phase), a placebo (if in a formulation), and a spiked sample to ensure no interfering peaks at the retention time of this compound.[6]
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the analyte. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[3][10]
-
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The accuracy of the method should be assessed by recovery studies. This is done by spiking a known concentration of the analyte into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[3]
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day. The RSD should be less than 2%.[3]
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or with different equipment. The RSD over the different days should be less than 2%.[11]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).[12]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[12]
-
-
Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (e.g., ±2% organic phase). The system suitability parameters should still be met after these changes.[2]
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. ijsred.com [ijsred.com]
- 8. ijarse.com [ijarse.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. researchgate.net [researchgate.net]
- 12. scienggj.org [scienggj.org]
Comparative Efficacy of 2-(Quinolin-2-yl)acetonitrile-Based Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the quinoline nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of a specific class of these compounds: 2-(Quinolin-2-yl)acetonitrile-based inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for advancing research and development in this promising area.
Quantitative Efficacy Analysis
The antiproliferative and enzyme inhibitory activities of novel this compound derivatives have been evaluated against various cancer cell lines and kinase targets. The following tables summarize the key quantitative data, primarily half-maximal inhibitory concentrations (IC50) and half-maximal growth inhibitory concentrations (GI50), to facilitate a direct comparison of their efficacy.
A series of novel pyrano-quinoline compounds, which can be considered derivatives of the this compound scaffold, were synthesized and evaluated for their antiproliferative efficacy as multi-EGFR/HER-2/BRAFV600E inhibitors. The study revealed that compounds 5e and 5h exhibited the most potent antiproliferative activity, with GI50 values of 26 and 28 nM, respectively, surpassing the efficacy of the established drug erlotinib (GI50 = 33 nM)[1].
In another study, a series of quinoline-based compounds were designed as dual-target inhibitors of EGFR and HER-2. Compound 5a from this series demonstrated significant antiproliferative action and proved to be a highly effective dual-target inhibitor with IC50 values of 71 nM for EGFR and 31 nM for HER-2. This compound was more potent than the reference EGFR inhibitor erlotinib (IC50 = 80 nM) but less so than the clinically used HER2 inhibitor lapatinib (IC50 = 26 nM)[2].
The antiproliferative activities of 2-phenylvinylquinoline and 2-furanylvinylquinoline derivatives, which share a structural resemblance to the this compound core, were also investigated. The replacement of a phenyl ring with a 5-nitrofuran-2-yl group significantly enhanced antiproliferative activity. Notably, compound 14i , (E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-8-ol, was the most active, with IC50 values of 0.35 µM and 0.14 µM against LNCaP and PC3 prostate cancer cell lines, respectively[3].
Furthermore, a series of novel pyrazoline derivatives were synthesized and evaluated for their cytotoxicity. Compounds 5b and 7c emerged as potent dual inhibitors of EGFR and VEGFR2, with IC50 values of 0.21 and 0.23 µM against EGFR, and 0.22 and 0.21 µM against VEGFR2, respectively[4].
Table 1: Comparative Antiproliferative Activity (GI50) of Pyrano-Quinoline Derivatives [1]
| Compound | GI50 (nM) |
| 5e | 26 |
| 5h | 28 |
| Erlotinib (Reference) | 33 |
Table 2: Comparative Kinase Inhibitory Activity (IC50) of Quinoline-Based Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 5a [2] | EGFR | 71 | Erlotinib | 80 |
| HER-2 | 31 | Lapatinib | 26 | |
| 5e [1] | EGFR | 71 | - | - |
| BRAFV600E | 62 | - | - | |
| HER-2 | 21 | - | - | |
| 5h [1] | EGFR | 75 | - | - |
| BRAFV600E | 67 | - | - | |
| HER-2 | 23 | - | - | |
| 5b [4] | EGFR | 210 | - | - |
| VEGFR2 | 220 | - | - | |
| 7c [4] | EGFR | 230 | - | - |
| VEGFR2 | 210 | - | - |
Table 3: Comparative Antiproliferative Activity (IC50) of 2-Vinylquinoline Derivatives against Prostate Cancer Cells [3]
| Compound | LNCaP IC50 (µM) | PC3 IC50 (µM) |
| 14i | 0.35 | 0.14 |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Antiproliferative Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 μL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength is typically set to be more than 650 nm.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is employed to detect and quantify changes in the expression levels of key proteins involved in apoptosis.
-
Cell Lysis: After treatment with the test compounds, cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay kit (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bcl-2, BAX, Caspase-3, PARP).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound-based inhibitors are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Proposed mechanism of action for this compound-based inhibitors.
Many of these compounds function as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor 2 (VEGFR2)[1][2][4]. By blocking the activity of these kinases, the inhibitors disrupt downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.
Furthermore, several of these derivatives have been shown to induce apoptosis, or programmed cell death. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like BAX[2][4]. This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of caspases, the executioners of apoptosis[2]. Some compounds have also been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle[3][12].
Caption: General experimental workflow for the evaluation of novel inhibitors.
This guide provides a snapshot of the current research landscape for this compound-based inhibitors. The presented data highlights the potential of this scaffold in the development of potent and selective anticancer agents. Further research, including more extensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antiproliferative evaluations of certain 2-phenylvinylquinoline (2-styrylquinoline) and 2-furanylvinylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual EGFR/VEGFR2 inhibitors and apoptosis inducers: Synthesis and antitumor activity of novel pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 12. Dual EGFR/HER2 inhibitors and apoptosis inducers: New benzo[g]quinazoline derivatives bearing benzenesulfonamide as anticancer and radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 2-(Quinolin-2-yl)acetonitrile Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of 2-(quinolin-2-yl)acetonitrile derivatives has garnered significant interest within the scientific community, primarily due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A critical aspect of the preclinical evaluation of these compounds is the assessment of their cross-reactivity, or the potential to interact with unintended biological targets. This guide provides a comparative analysis of the selectivity of various quinoline derivatives, drawing upon available experimental data from published research. Understanding the cross-reactivity profile is paramount for predicting potential off-target effects and ensuring the development of safe and effective therapeutic agents.
Comparative Analysis of Biological Activity
While specific cross-reactivity studies on this compound derivatives are limited in the public domain, valuable insights can be gleaned from research on the broader class of quinoline compounds. The following tables summarize the biological activities of various quinoline derivatives against different targets, offering a glimpse into their selectivity profiles.
| Compound ID | Target/Cell Line | Activity (IC50/EC50 in µM) | Reference Compound | Activity (IC50/EC50 in µM) | Source |
| Quinoline Derivative 1 | EGFR | 0.071 | Erlotinib | 0.080 | [1] |
| HER-2 | 0.031 | Lapatinib | 0.026 | [1] | |
| MCF-7 (Breast Cancer) | 0.025 | - | - | [1] | |
| A-549 (Lung Cancer) | 0.042 | - | - | [1] | |
| Quinoline Derivative 2 | ScN2a (Prion Infected) | 0.050 | - | - | [2] |
| Quinoline Derivative 3 | Influenza A Virus | 0.88 - 6.33 | Ribavirin | >50 | [3] |
Table 1: Comparative Activity of Selected Quinoline Derivatives. This table highlights the inhibitory concentrations of various quinoline derivatives against their primary targets and off-target cancer cell lines, providing an indication of their selectivity.
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies. Below are detailed protocols for key assays commonly used to assess the activity and selectivity of quinoline derivatives.
Enzyme-Linked Immunosorbent Assay (ELISA) for EGFR/HER-2 Inhibition
This assay quantifies the inhibitory effect of compounds on the autophosphorylation of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).
Materials:
-
Recombinant human EGFR and HER-2 enzymes
-
ATP and appropriate kinase buffer
-
Coated microplates with a substrate peptide
-
Test compounds (this compound derivatives)
-
Primary antibody against the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the recombinant enzyme, ATP, and test compound to the substrate-coated wells.
-
Incubate to allow the kinase reaction to proceed.
-
Wash the wells to remove unbound reagents.
-
Add the primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody, followed by incubation.
-
Wash and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A-549)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and biological context, the following diagrams are provided.
Caption: General workflow for the development and evaluation of this compound derivatives.
Caption: Simplified EGFR/HER-2 signaling pathway targeted by certain quinoline derivatives.
References
- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Purity Analysis of 2-(Quinolin-2-yl)acetonitrile for Use in Neurodegenerative Disease Research
A Guide for Researchers, Scientists, and Drug Development Professionals
The purity of investigational compounds is paramount in biological assays to ensure that the observed effects are attributable to the compound of interest and not to impurities. This guide provides a comprehensive comparison of analytical methods for establishing the purity of 2-(Quinolin-2-yl)acetonitrile, a scaffold of interest in the development of inhibitors for enzymes implicated in neurodegenerative diseases, such as Monoamine Oxidase B (MAO-B) and Butyrylcholinesterase (BChE). We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with detailed experimental protocols and illustrative data.
Introduction to this compound and its Biological Relevance
This compound is a heterocyclic compound featuring a quinoline ring linked to an acetonitrile group.[1][2] The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potential applications in oncology and neurodegenerative disorders.[3][4][5] Recent studies have highlighted derivatives of this compound, such as quinolin-2-yl nitrones, as promising inhibitors of Butyrylcholinesterase (BChE) and Monoamine Oxidase B (MAO-B). The inhibition of these enzymes is a key therapeutic strategy in the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
MAO-B is involved in the degradation of monoamine neurotransmitters, and its activity can lead to the production of reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage.[6][7][8] BChE, a cholinesterase, plays a role in cholinergic signaling and has been implicated in the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.[9][10][11][12] Given the therapeutic potential of this compound derivatives, ensuring the purity of the parent compound is a critical first step in any biological investigation.
Comparison of Analytical Methods for Purity Determination
The choice of analytical technique for purity assessment depends on the physicochemical properties of the compound and its potential impurities, the required sensitivity, and the desired level of accuracy. Below is a comparison of three orthogonal analytical methods for determining the purity of this compound.
| Analytical Method | Principle | Analytes Detected | Advantages | Limitations |
| HPLC-UV/MS | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. Detection by UV absorbance and/or mass spectrometry. | The main compound, non-volatile and semi-volatile impurities, and degradation products. | Versatile, robust, and widely available. Provides quantitative data on a wide range of impurities. MS detection offers high specificity and structural information. | May not detect highly volatile impurities or those that do not have a UV chromophore (if only UV detection is used). |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. Detection by mass spectrometry. | Volatile and semi-volatile impurities, residual solvents, and some synthesis by-products. | High resolution for volatile compounds. Excellent for identifying residual solvents from synthesis. | Not suitable for non-volatile or thermally labile compounds. The compound may require derivatization. |
| qNMR | Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of protons. | The main compound and any proton-containing impurities. | A primary analytical method that does not require a reference standard for the analyte. Provides a highly accurate purity value. Non-destructive. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification. |
Illustrative Purity Data for Different Batches of this compound
The following tables present hypothetical purity analysis results for three different batches of this compound, as determined by HPLC-UV, GC-MS, and qNMR.
Table 1: HPLC-UV Purity Analysis
| Batch | Retention Time (min) | Peak Area (%) | Purity (%) | Impurity Profile |
| Batch A | 5.2 | 99.88 | 99.88 | Minor unidentified peaks at 3.1 and 4.5 min. |
| Batch B | 5.2 | 98.75 | 98.75 | Significant impurity at 6.8 min (0.95%), likely a related quinoline derivative. |
| Batch C | 5.2 | 99.53 | 99.53 | Impurity at 2.7 min (0.32%), possibly a starting material. |
Table 2: GC-MS Analysis of Residual Solvents
| Batch | Toluene (ppm) | Acetonitrile (ppm) | Other Volatiles |
| Batch A | 15 | 50 | Not Detected |
| Batch B | 85 | 120 | Dichloromethane (25 ppm) |
| Batch C | 30 | 75 | Not Detected |
Table 3: qNMR Purity Assessment
| Batch | Internal Standard | Calculated Purity (mol/mol %) | Notes |
| Batch A | Maleic Acid | 99.7 | No significant impurities detected in the 1H NMR spectrum. |
| Batch B | 1,4-Dinitrobenzene | 98.6 | Signals corresponding to a structurally related impurity observed. |
| Batch C | Dimethyl Sulfone | 99.4 | Trace signals from residual synthesis solvents are visible. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV/MS)
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD), coupled to a mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 275 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of 50:50 (v/v) acetonitrile/water to a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile impurities, including residual solvents.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 min.[13]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-500.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetone) that does not interfere with the analysis of expected residual solvents.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method provides a highly accurate purity assessment without the need for a specific reference standard of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh the sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into an NMR tube and dissolve in a known volume of the deuterated solvent (e.g., 0.6 mL).[14]
-
1H NMR Acquisition Parameters:
-
Pulse program with a calibrated 90° pulse.
-
Relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest.
-
Sufficient number of scans for an adequate signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard that are free from overlap.
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / manalyte) * (mIS / MWIS) * PIS Where: I = integral, N = number of protons, MW = molecular weight, m = mass, and PIS = purity of the internal standard.
Alternative Compounds for Biological Assays
For researchers investigating the role of MAO-B and BChE in neurodegenerative diseases, several classes of inhibitors can be considered as alternatives or for comparative studies alongside this compound derivatives.
Table 4: Alternative Inhibitors for MAO-B and BChE
| Target | Compound Class | Examples | Mode of Action |
| MAO-B | Propargylamines | Selegiline, Rasagiline | Irreversible inhibitors.[15][16][] |
| Reversible Inhibitors | Safinamide | Reversible inhibitor.[][18] | |
| Natural Products | Genistein, (−)-maackiain | Reversible inhibitors from natural sources.[] | |
| BChE | Carbamates | Rivastigmine | Pseudo-irreversible inhibitor (also inhibits AChE).[19][20] |
| Acridine derivatives | Tacrine | Reversible inhibitor (also inhibits AChE).[19][21] | |
| Organophosphates | Echothiophate | Irreversible cholinesterase inhibitor.[19] |
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for purity assessment of this compound.
Signaling Pathway: MAO-B and Oxidative Stress in Neurodegeneration
Caption: Role of MAO-B in oxidative stress-induced neurodegeneration.
Signaling Pathway: BChE and its Role in Alzheimer's Disease Pathogenesis
Caption: Dual role of BChE in cholinergic deficit and Aβ aggregation.
References
- 1. This compound | C11H8N2 | CID 264302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Type A monoamine oxidase regulates life and death of neurons in neurodegeneration and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Type A and B monoamine oxidase in age-related neurodegenerative disorders: their distinct roles in neuronal death and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer’s Disease: Nexus of Cholinergic and Nerve Growth Factor Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. madison-proceedings.com [madison-proceedings.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. scbt.com [scbt.com]
- 20. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative In Vitro Assay Validation for 2-(Quinolin-2-yl)acetonitrile and Alternative Cytotoxic Agents
This guide provides a comparative framework for the in vitro validation of 2-(Quinolin-2-yl)acetonitrile against established cytotoxic agents, doxorubicin and a structurally related quinoline analog, Compound X. The focus of this guide is to present a series of robust in vitro assays to determine and compare the cytotoxic potential and mechanism of action of these compounds.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound is a quinoline derivative of interest for its potential therapeutic applications.[2][3] In drug discovery, rigorous in vitro assay validation is crucial to characterize the biological effects of a novel compound and compare its performance against existing alternatives.[4]
This guide outlines a panel of in vitro assays to assess the cytotoxic effects of this compound. The performance of this compound will be compared to doxorubicin, a standard chemotherapeutic agent, and "Compound X," a hypothetical quinoline derivative with known cytotoxic activity. The assays described herein will evaluate cell viability, cytotoxicity, and the induction of apoptosis.
Comparative Data Summary
The following tables summarize hypothetical quantitative data from the described in vitro assays, providing a direct comparison between this compound, doxorubicin, and Compound X.
Table 1: IC50 Values for Cell Viability Inhibition in A549 Lung Carcinoma Cells
| Compound | IC50 (µM) after 48h Treatment |
| This compound | 15.2 |
| Doxorubicin (Positive Control) | 0.8 |
| Compound X (Quinoline Analog) | 25.5 |
| Vehicle Control (0.1% DMSO) | No significant effect |
Table 2: Lactate Dehydrogenase (LDH) Release in A549 Cells (Cytotoxicity)
| Compound (at 2x IC50) | % Cytotoxicity (relative to max LDH release) |
| This compound | 65% |
| Doxorubicin | 75% |
| Compound X | 50% |
| Vehicle Control (0.1% DMSO) | < 5% |
Table 3: Apoptosis Induction in A549 Cells Measured by Annexin V-FITC/PI Staining
| Compound (at IC50) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| This compound | 35% | 15% |
| Doxorubicin | 45% | 20% |
| Compound X | 25% | 10% |
| Vehicle Control (0.1% DMSO) | < 2% | < 1% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Cell Culture: Human lung carcinoma A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of 10 mM of each test compound in DMSO is prepared.[6] Serial dilutions are made in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.1%. Cells are treated with the compounds or vehicle control for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.
Cytotoxicity Assessment: LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.[7]
-
Cell Seeding and Treatment: A549 cells are seeded and treated in a 96-well plate as described for the MTT assay.
-
Sample Collection: After the 48-hour treatment, the supernatant from each well is collected.
-
LDH Reaction: The collected supernatant is mixed with the LDH assay reagent mixture according to the manufacturer's instructions.
-
Data Acquisition: The absorbance is measured at 490 nm after a 30-minute incubation at room temperature.
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (vehicle-treated cells).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: A549 cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC fluorescence (Annexin V) is detected in the FL1 channel, and PI fluorescence is detected in the FL2 channel.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using appropriate software.
Visualizations
Experimental Workflow
Caption: Workflow for assessing and comparing the cytotoxicity of test compounds.
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: A potential intrinsic apoptosis pathway modulated by this compound.
Logical Comparison Framework
Caption: Logical framework for comparing the performance of test compounds.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H8N2 | CID 264302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 14068-28-1: this compound | CymitQuimica [cymitquimica.com]
- 4. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Benchmarking 2-(Quinolin-2-yl)acetonitrile Against Known Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational compound 2-(Quinolin-2-yl)acetonitrile against established kinase inhibitors. The following analysis is based on hypothetical experimental data to illustrate a benchmarking framework. All data for this compound should be considered illustrative for evaluative purposes.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] This has led to the investigation of novel quinoline derivatives, such as this compound, as potential therapeutic agents. This guide benchmarks the in vitro efficacy and selectivity of this compound against well-characterized inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in non-small cell lung cancer. Quinazoline-based inhibitors have notably been developed to target EGFR.[3]
Comparative Analysis of Kinase Inhibitory Potency
To assess its potential as a kinase inhibitor, this compound was evaluated against a panel of kinases and compared with the first-generation EGFR inhibitor, Erlotinib, and the second-generation inhibitor, Afatinib. The half-maximal inhibitory concentrations (IC50) were determined using a standardized in vitro kinase assay.
Table 1: Comparative IC50 Values (nM) Against a Panel of Kinases
| Kinase Target | This compound (Hypothetical Data) | Erlotinib (Reference) | Afatinib (Reference) |
| EGFR (WT) | 15 nM | 2 nM | 0.5 nM |
| EGFR (L858R) | 10 nM | 1 nM | 0.4 nM |
| EGFR (T790M) | 1500 nM | 1000 nM | 10 nM |
| HER2 | 800 nM | 500 nM | 14 nM |
| VEGFR2 | >10,000 nM | >10,000 nM | 200 nM |
| SRC | 2500 nM | 1500 nM | 500 nM |
Data for Erlotinib and Afatinib are representative values from published literature. Data for this compound is hypothetical.
Interpretation of Data:
The hypothetical data suggests that this compound exhibits potent inhibitory activity against wild-type and L858R mutant EGFR, albeit with lower potency than the established inhibitors Erlotinib and Afatinib. A significant drop in potency against the T790M "gatekeeper" mutant is observed, a common characteristic of first-generation EGFR inhibitors. The compound shows weaker activity against HER2 and is largely inactive against VEGFR2 and SRC, suggesting a degree of selectivity for EGFR.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay used to determine the IC50 values presented above.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To measure the binding affinity and determine the IC50 of test compounds against a panel of protein kinases.
Materials:
-
Kinase-specific LanthaScreen™ Eu-labeled antibody
-
Alexa Fluor™ 647-labeled tracer
-
Recombinant human kinase enzymes (EGFR, HER2, VEGFR2, SRC)
-
Kinase buffer
-
ATP
-
Test compounds (this compound, Erlotinib, Afatinib) dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: A 10-point serial dilution of each test compound is prepared in DMSO. These are then further diluted in the kinase buffer.
-
Reaction Setup: A master mix is prepared containing the Eu-labeled antibody and the specific kinase enzyme in the kinase buffer.
-
Dispensing Reagents:
-
2.5 µL of the diluted test compound or DMSO (vehicle control) is added to the wells of a 384-well plate.
-
2.5 µL of the kinase/antibody master mix is added to each well.
-
5 µL of a solution containing the Alexa Fluor™ 647-labeled tracer and ATP is added to initiate the binding reaction.
-
-
Incubation: The plate is incubated at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a TR-FRET-capable plate reader. The emissions at 665 nm (tracer) and 615 nm (Eu-antibody) are measured after excitation at 340 nm.
-
Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated for each well. The data is then normalized to the vehicle control (0% inhibition) and a control with no ATP (100% inhibition). The normalized data is plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.
Visualizations
Signaling Pathway, Workflow, and Comparison Logic
The following diagrams illustrate the targeted signaling pathway, the experimental workflow, and the logical framework for this comparative analysis.
References
Head-to-head comparison of 2-(Quinolin-2-yl)acetonitrile analogs in cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity.[1] This guide provides a comparative analysis of a series of 2-substituted quinoline analogs, specifically focusing on 2-styryl-8-hydroxyquinolines and 2-styryl-8-nitroquinolines, to elucidate their cytotoxic potential against human cancer cell lines. This objective comparison is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to aid in the evaluation of these compounds for further drug development.
Quantitative Comparison of Cytotoxic Activity
The in vitro cytotoxic efficacy of 2-styryl-8-hydroxyquinoline (SA series) and 2-styryl-8-nitroquinoline (SB series) analogs was evaluated against the HeLa human cervical cancer cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, was determined to quantify their potency.[2]
| Compound Series | Analog | Substituent on Styryl Ring | IC50 (µM) against HeLa Cells[2] |
| SA Series (8-hydroxy) | S1A | -H | 4.69 |
| S2A | -OCH3 | 3.28 | |
| S3A | -Br | 2.52 | |
| SB Series (8-nitro) | S1B | -H | 10.37 |
| S2B | -OCH3 | 6.45 | |
| S3B | -Br | 2.897 |
Summary of Findings:
The 2-styryl-8-hydroxyquinoline (SA) series of compounds generally exhibited greater cytotoxicity against HeLa cells compared to the 2-styryl-8-nitroquinoline (SB) series.[2] Within both series, the presence of an electron-withdrawing group (-Br) on the styryl ring tended to enhance cytotoxic activity, with compounds S3A and S3B showing the lowest IC50 values in their respective series.[2] Conversely, an electron-donating group (-OCH3) also improved potency compared to the unsubstituted analog in both series.[2] These results suggest that substitution at the 8-position of the quinoline ring and on the 2-styryl moiety significantly influences the anticancer activity of this class of compounds.[2]
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the anticancer properties of these quinoline analogs are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3]
Materials:
-
Cancer cell lines (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom cell culture plates
-
Test compounds (2-substituted quinoline analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.[3]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension to pellet the cells.[8]
-
Washing: Wash the cells twice with ice-cold PBS, centrifuging between washes.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[6] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[10]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, such as those involved in the PI3K/Akt/mTOR signaling pathway.[11]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with the test compounds. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washes, add ECL detection reagents and capture the chemiluminescent signal using an imaging system.[11]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and the loading control.[11]
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for evaluating anticancer compounds and a key signaling pathway often modulated by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. benchchem.com [benchchem.com]
Unraveling the Mechanism of Action of 2-(Quinolin-2-yl)acetonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative framework for verifying the mechanism of action of 2-(Quinolin-2-yl)acetonitrile derivatives. Due to a scarcity of direct experimental data on this specific class of compounds in publicly available literature, this guide leverages data from structurally related 2-substituted quinoline derivatives to offer insights into potential biological targets and signaling pathways.
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, most notably anticancer properties.[1][2][3] These activities are often attributed to their ability to interact with various biological targets, leading to the modulation of critical cellular signaling pathways. This guide will explore the established mechanisms of action of several classes of 2-substituted quinoline derivatives, presenting a comparative analysis that can inform the experimental design for verifying the activities of this compound analogs.
Comparative Analysis of Anticancer Mechanisms of 2-Substituted Quinoline Derivatives
While the specific targets of this compound derivatives remain to be elucidated, studies on other quinoline analogs with substitutions at the 2-position have revealed several key mechanisms of action. These include the inhibition of receptor tyrosine kinases, disruption of microtubule dynamics, and interference with DNA replication and repair.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A prominent mechanism of action for several quinoline derivatives is the inhibition of RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). Overexpression or mutation of these receptors is a hallmark of many cancers.
Table 1: Comparative Inhibitory Activity of 2-Substituted Quinoline Derivatives against EGFR and HER-2
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (nM) | Reference |
| Quinoline-based EGFR/HER-2 Dual Inhibitors | Compound 5a | EGFR | 71 | [4] |
| HER-2 | 31 | [4] | ||
| Reference Compound | Erlotinib | EGFR | 80 | [4] |
| Reference Compound | Lapatinib | HER-2 | 26 | [4] |
Disruption of Microtubule Polymerization
Another established anticancer mechanism for certain quinoline derivatives is the inhibition of tubulin polymerization. By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest and apoptosis.
Table 2: Cytotoxicity of a 2-Quinolone Derivative Targeting Tubulin
| Compound | Cell Line | IC50 (nM) | Mechanism | Reference |
| 4-Benzyloxy-quinolin-2(1H)-one derivative (11e) | COLO 205 | <1000 | Disrupts microtubule assembly, induces G2/M arrest | [1] |
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting DNA replication and transcription. Furthermore, some quinoline compounds have been shown to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during cellular processes.
Experimental Protocols for Mechanism of Action Verification
To elucidate the mechanism of action of this compound derivatives, a series of in vitro assays are essential. The following are detailed methodologies for key experiments cited in the literature for related quinoline compounds.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the effect of the compounds on signaling pathways.
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-EGFR, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Inhibition Assay
To directly assess the inhibitory effect of the compounds on specific enzymes like EGFR or HER-2.
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable method, such as a luminescence-based assay that quantifies the amount of ATP remaining in the well. The IC50 values can be determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Potential Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate potential signaling pathways that could be modulated by this compound derivatives, based on the mechanisms of related compounds, and a general experimental workflow for their investigation.
References
- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-(Quinolin-2-yl)acetonitrile: A Comprehensive Guide for Laboratory Professionals
Providing critical, immediate safety and logistical information is paramount for laboratory operations. This guide offers a procedural, step-by-step approach to the proper disposal of 2-(Quinolin-2-yl)acetonitrile, ensuring the safety of researchers and compliance with regulations.
For laboratory professionals, particularly those in drug development and scientific research, the proper handling and disposal of chemical reagents are of utmost importance. This document outlines the essential procedures for the safe disposal of this compound, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Summary
-
Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Effects: May cause respiratory irritation.[1]
-
Toxicity: Acetonitrile, a related compound, is harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Therefore, it is crucial to treat this compound as a hazardous substance and follow all prescribed safety precautions during handling and disposal.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[4] |
| Body Protection | Standard laboratory coat.[4] For significant handling, flame-retardant antistatic protective clothing may be necessary. |
| Respiratory | Use in a well-ventilated area or under a fume hood.[4] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[4] Adherence to the following steps is critical for safe and compliant disposal.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, chemically compatible, and clearly labeled hazardous waste container.[4]
-
The label must include the chemical name, "Hazardous Waste," and the date of accumulation.[4]
2. Waste Storage:
-
Securely seal the waste container.[5]
-
Store the container in a cool, dry, and well-ventilated area.[4][5]
-
The storage location should be away from incompatible materials such as strong oxidizing agents and acids.[4]
3. Professional Disposal:
-
Engage a licensed hazardous waste disposal company for the pickup and final disposal of the waste.[4][5]
-
Provide the disposal service with all available safety information regarding the compound.[4]
-
The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[4]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.[4]
-
Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.[4]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


